Pomalidomide-amido-C5-PEG2-C6-chlorine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H40ClN3O8 |
|---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide |
InChI |
InChI=1S/C29H40ClN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36) |
InChI Key |
CEGOWZXGBJKMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Pomalidomide-amido-C5-PEG2-C6-chlorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of Pomalidomide-amido-C5-PEG2-C6-chlorine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Pomalidomide (B1683931) is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN). The synthesis described herein is a convergent, multi-step process designed for efficiency and adaptability in a research and drug development setting.
Introduction to Pomalidomide-based PROTACs
Pomalidomide, an immunomodulatory drug, has been effectively repurposed as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This interaction is harnessed in PROTAC technology to bring a protein of interest into proximity with the E3 ligase machinery, initiating the protein degradation cascade. The linker connecting the pomalidomide moiety to the target-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. The this compound described in this guide provides a versatile linker with a terminal chlorine atom, suitable for further conjugation.
Overall Synthetic Strategy
The synthesis of this compound is approached through a convergent strategy, which involves the independent synthesis of two key fragments followed by their coupling. This approach allows for modularity and ease of purification of intermediates. The overall workflow is depicted below.
References
Unraveling the Mechanism of Pomalidomide-amido-C5-PEG2-C6-chlorine: A Technical Guide to a Targeted Protein Degrader
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Pomalidomide-amido-C5-PEG2-C6-chlorine, a heterobifunctional molecule designed for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of chemical biology and proteomics.
Core Concept: A PROTAC Targeting HaloTag Fusion Proteins
This compound is a Proteolysis Targeting Chimera (PROTAC). PROTACs are advanced chemical tools that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] This particular molecule is engineered with three key components:
-
A Pomalidomide moiety: This serves as the E3 ligase-recruiting element. Pomalidomide is a well-characterized ligand for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2]
-
An amido-C5-PEG2-C6 linker: This flexible chain connects the two active ends of the molecule. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.
-
A chloroalkane moiety: This acts as the "warhead" that binds to the target protein. Specifically, the chloroalkane is a ligand for the HaloTag, a protein tag derived from a bacterial haloalkane dehalogenase.[3][4] This indicates that this compound is designed to degrade proteins that have been genetically engineered to express as a fusion with the HaloTag protein.
The overarching mechanism involves the PROTAC molecule simultaneously binding to both the CRBN E3 ligase (via the Pomalidomide end) and a HaloTag fusion protein (via the chloroalkane end). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the HaloTag fusion protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway initiated by this compound.
Quantitative Assessment of PROTAC Activity
While specific quantitative data for this compound is not publicly available, the following table outlines the key parameters used to evaluate the efficacy of such PROTACs. These values are typically determined through dose-response experiments.
| Parameter | Description | Typical Units | Relevance |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | nM or µM | Measures the potency of the PROTAC. |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | % | Indicates the efficacy of the PROTAC. |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase individually. | nM or µM | Characterizes the binding affinity of each arm of the PROTAC. |
| α (Cooperativity) | A measure of the cooperativity in the formation of the ternary complex. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity. | Dimensionless | Reflects the stability of the ternary complex. |
Experimental Protocols for Characterization
The following are representative protocols for assessing the activity of this compound.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
Western Blotting for Protein Degradation
This technique is used to visualize and quantify the degradation of the target protein.
-
Cell Treatment: Treat cells expressing the HaloTag fusion protein with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the HaloTag or the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Synthesis and Quality Control
The synthesis of this compound likely involves a multi-step process. A common approach is the coupling of a Pomalidomide derivative with a functionalized linker, followed by the attachment of the chloroalkane warhead. The final product should be purified by methods such as preparative reverse-phase HPLC and its identity and purity confirmed by LC-MS and NMR.
Conclusion
This compound is a specialized chemical probe designed for the targeted degradation of HaloTag fusion proteins. Its mechanism of action relies on the principles of PROTAC technology, leveraging the cellular ubiquitin-proteasome system. The modular nature of its design, combining a known E3 ligase binder with a versatile protein tag ligand, makes it a valuable tool for studying protein function and for the potential development of novel therapeutics. Further characterization of its specific degradation profile and cellular effects will be crucial in realizing its full potential in research and drug discovery.
References
An In-depth Technical Guide to Pomalidomide-amido-C5-PEG2-C6-chlorine as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-amido-C5-PEG2-C6-chlorine, a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed for application in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ligase. This guide details the molecular structure, mechanism of action, and relevant quantitative data for pomalidomide (B1683931) and its derivatives. It also provides detailed, representative experimental protocols for the synthesis and characterization of such molecules and their resulting PROTACs. The included diagrams illustrate the key signaling pathways and experimental workflows, offering a valuable resource for researchers in targeted protein degradation.
Introduction to Pomalidomide and Cereblon-Mediated Protein Degradation
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that functions as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN)[1]. This binding event redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2]. The degradation of these proteins results in anti-proliferative and pro-apoptotic effects in cancer cells, as well as immunomodulatory effects on the tumor microenvironment[1].
In the context of targeted protein degradation, pomalidomide and its derivatives are widely used as the E3 ligase-recruiting moiety in PROTACs[3]. A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ligase (like pomalidomide), and a linker connecting them. By simultaneously binding the POI and CRBN, the PROTAC brings the target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and degradation.
This compound is a specifically designed building block for PROTAC synthesis. Its components are:
-
Pomalidomide: The core CRBN-binding moiety.
-
Amido-C5: An amide linkage followed by a 5-carbon alkyl chain, providing a connection point from the pomalidomide core.
-
PEG2: A two-unit polyethylene (B3416737) glycol chain, which can improve solubility and pharmacokinetic properties.
-
C6-chlorine: A 6-carbon alkyl chain terminating in a chlorine atom, which serves as a reactive handle for conjugation to a POI ligand.
Quantitative Data: Binding Affinities of Pomalidomide and Derivatives with Cereblon
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | 1.2 µM, ~2 µM, ~3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Lenalidomide | ~178 nM | 1.5 µM, ~2 µM, ~3 µM, 2.694 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Thalidomide (B1683933) | ~250 nM | Competitive Titration |
Note: Data is compiled from various sources and methodologies, leading to a range of reported values. The specific experimental conditions can influence the measured affinity.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Pomalidomide-Based PROTACs
The following diagram illustrates the mechanism by which a pomalidomide-based PROTAC induces the degradation of a target protein.
Caption: Pomalidomide-based PROTACs induce proximity between the target protein and the CRBN E3 ligase complex, leading to ubiquitination and proteasomal degradation of the target.
General Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using this compound involves a series of steps to ensure efficient target degradation.
Caption: A typical workflow for developing a PROTAC, from ligand selection and synthesis to cellular evaluation and optimization.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a PROTAC utilizing a pomalidomide-based CRBN ligand.
Representative Synthesis of a Pomalidomide-Based PROTAC
Objective: To conjugate this compound to a POI ligand containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
This compound
-
POI ligand with a nucleophilic handle (e.g., POI-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium iodide (optional, to enhance reactivity)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
(Optional) Add sodium iodide (1.5 equivalents) to the pomalidomide-linker solution to convert the alkyl chloride to the more reactive alkyl iodide in situ.
-
Add the pomalidomide-linker solution to the POI ligand solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50 °C) overnight, monitoring by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC molecule by LC-MS to confirm the mass and NMR to confirm the structure.
Competitive Binding Assay for CRBN
Principle: This assay measures the ability of a test compound to compete with a known, high-affinity fluorescent ligand for binding to CRBN.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled pomalidomide or thalidomide derivative (tracer)
-
Test compound (this compound or resulting PROTAC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at its Kd), and the purified CRBN-DDB1 complex.
-
Add the serially diluted test compound to the wells. Include controls with no compound (maximum binding) and excess unlabeled pomalidomide (minimum binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the POI and CRBN
-
PROTAC molecule
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a digital imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
Quantify the band intensities using image analysis software and normalize the POI levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved).
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs aimed at degrading a wide range of protein targets. Its design incorporates the high-affinity CRBN-binding pomalidomide core with a flexible and functionalizable linker, facilitating the synthesis of potent and selective protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this and similar molecules in the rapidly advancing field of targeted protein degradation. While specific experimental data for this exact linker is limited, the principles and protocols derived from the extensive research on pomalidomide-based PROTACs offer a clear path for its successful application.
References
understanding the function of the PEG linker in Pomalidomide-amido-C5-PEG2-C6-chlorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of the polyethylene (B3416737) glycol (PEG) linker within the context of the Proteolysis Targeting Chimera (PROTAC), Pomalidomide-amido-C5-PEG2-C6-chlorine. While the specific protein of interest targeted by the "chlorine" warhead of this molecule is not publicly documented, this guide will focus on the well-defined roles of its other components and the critical contribution of the linker to the overall mechanism of action.
Introduction to PROTAC Technology and this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that simply block the function of a protein, PROTACs eliminate the target protein entirely by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]
The molecule this compound is a putative PROTAC. Its components are:
-
Pomalidomide: The E3 ligase-recruiting ligand that binds to Cereblon (CRBN).[2]
-
-amido-C5-PEG2-C6-: A composite linker.
-
-chlorine: Part of the "warhead" ligand that binds to the target protein of interest.
This guide will dissect the function of the linker, with a particular focus on the PEG component, in mediating the formation of a productive ternary complex and facilitating target protein degradation.
The Multifaceted Role of the PROTAC Linker
The linker is not merely a passive spacer but an active contributor to the biological activity of a PROTAC.[4] Its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[][6] The linker in this compound is a hybrid, composed of an amide group, a C5 alkyl chain, a PEG2 (two polyethylene glycol units) motif, and a C6 alkyl chain.
The PEG2 Component: Enhancing Solubility and Optimizing Ternary Complex Formation
Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, present in over half of reported PROTACs.[3] The inclusion of the PEG2 motif in this molecule offers several advantages:
-
Increased Hydrophilicity and Solubility: PROTACs are often large molecules with poor aqueous solubility. The ether oxygens in the PEG chain can form hydrogen bonds with water, significantly improving the molecule's solubility and bioavailability.[7][8]
-
Conformational Flexibility: The PEG chain provides a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations. This increases the probability of forming a stable and productive ternary complex between the target protein and the E3 ligase.[4]
-
Fine-Tuning of Linker Length: The length of the linker is a critical parameter for degradation efficiency.[6] PEG units provide a modular way to systematically vary the linker length to find the optimal distance for inducing ubiquitination.[3]
The Alkyl Components (C5 and C6): Providing Stability and Lipophilicity
The C5 and C6 alkyl chains also play a crucial role in the linker's function:
-
Modulating Lipophilicity: While the PEG component increases hydrophilicity, the alkyl chains contribute to the molecule's lipophilicity. This balance is essential for cell permeability, allowing the PROTAC to cross the cell membrane and reach its intracellular target.[]
-
Metabolic Stability: Alkyl chains are generally more metabolically stable than PEG linkers, which can be susceptible to oxidation.[7][]
-
Structural Scaffolding: The alkyl chains provide a stable and predictable structural backbone for the linker.
The Amido Group: A Common Linkage Point
The amido group serves as a stable and common chemical handle for connecting the Pomalidomide ligand to the rest of the linker.
Quantitative Data and Experimental Protocols
As specific data for this compound is unavailable, the following tables present representative quantitative data for a hypothetical PROTAC with similar characteristics. These tables are for illustrative purposes to guide researchers in their own investigations.
Representative Quantitative Data
Table 1: Ternary Complex Formation and Target Degradation
| Parameter | Value | Description |
| Binding Affinity (Kd) to CRBN | 150 nM | Dissociation constant for the binding of the PROTAC to the E3 ligase Cereblon. |
| Binding Affinity (Kd) to Target | 80 nM | Dissociation constant for the binding of the PROTAC to the target protein. |
| Ternary Complex Dissociation (Kd) | 25 nM | Dissociation constant for the ternary complex (Target-PROTAC-CRBN). |
| DC50 | 50 nM | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | >95% | Maximum percentage of target protein degradation achieved. |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Description |
| Aqueous Solubility | 150 µg/mL | The maximum concentration of the PROTAC that can dissolve in an aqueous solution. |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s | The rate at which the PROTAC can cross a cell membrane. |
| Plasma Half-life (t½) | 6 hours | The time it takes for the concentration of the PROTAC in the blood plasma to be reduced by half. |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
-
Reagents: Prepare recombinant, purified target protein, CRBN-DDB1 complex, and the PROTAC.
-
Assay Setup: In a microplate, add the target protein labeled with a donor fluorophore (e.g., terbium) and the CRBN-DDB1 complex labeled with an acceptor fluorophore (e.g., fluorescein).
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for ternary complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. precisepeg.com [precisepeg.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
An In-depth Technical Guide on Pomalidomide-amido-C5-PEG2-C6-chlorine for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4]
Pomalidomide (B1683931) is a well-established and potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of PROTACs.[4][5][6] The molecule "Pomalidomide-amido-C5-PEG2-C6-chlorine" is a functionalized derivative of Pomalidomide designed as a versatile building block for PROTAC synthesis.[7] This guide provides a comprehensive technical overview of its structure, mechanism of action, and application in targeted protein degradation, complete with representative data and detailed experimental protocols.
Molecular Structure and Components
This compound is a meticulously designed chemical entity where each component serves a distinct purpose in the context of PROTAC assembly and function.
-
Pomalidomide: This immunomodulatory drug (IMiD) derivative serves as the Cereblon (CRBN) E3 ligase-recruiting moiety.[4][5][6] Its high binding affinity for CRBN makes it an effective "hitch" to engage the cell's protein disposal machinery.[4]
-
Linker (amido-C5-PEG2-C6): The linker is a critical component that connects the Pomalidomide moiety to the warhead that will bind the target protein. Its composition and length are crucial for the formation of a stable and productive ternary complex (CRBN-PROTAC-Target Protein).
-
Amido: An amide bond provides a stable connection point.
-
C5 (Pentyl chain) & C6 (Hexyl chain): Alkyl chains provide spacing and influence the physicochemical properties of the final PROTAC.
-
PEG2 (Polyethylene glycol): The PEG unit enhances solubility and can improve pharmacokinetic properties.
-
-
Chlorine (Chloroalkane): The terminal chlorine atom acts as a reactive handle or electrophile. This functional group allows for covalent conjugation to a ligand (warhead) designed to bind a specific protein of interest, typically through nucleophilic substitution reactions.
Caption: Molecular components of the PROTAC building block.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC synthesized from this building block is to hijack the ubiquitin-proteasome system (UPS). The process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its conjugated ligand) and the CRBN E3 ligase (via the pomalidomide moiety), forming a crucial ternary complex.[1]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[3]
-
Catalytic Cycle: The PROTAC molecule is released after degradation and can engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: Characterizing a Novel PROTAC
Once a complete PROTAC is synthesized using the this compound building block, it must be rigorously characterized. The following tables represent typical quantitative data generated to evaluate its efficacy.
Table 1: Binding Affinity and Ternary Complex Formation
Binding affinity is a prerequisite for potent degradation. Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) are often used.[8]
| Analyte | Ligand/PROTAC | Technique | Binding Affinity (Kd, nM) |
| Recombinant CRBN | Pomalidomide | FP | 250 |
| Recombinant Target Protein (e.g., BRD4) | JQ1 (Example Warhead) | ITC | 50 |
| Recombinant CRBN | Novel PROTAC | FP | 300 |
| Recombinant Target Protein | Novel PROTAC | FP | 75 |
Data are hypothetical and for illustrative purposes.
Table 2: In-Cell Protein Degradation Efficacy
The key metrics for a PROTAC's efficacy are its half-maximal degradation concentration (DC50) and the maximum percentage of degradation achieved (Dmax).[9][10][11] These are typically determined by treating cells with the PROTAC for a set period (e.g., 24 hours) and quantifying remaining protein levels via Western Blot or mass spectrometry.[3][12]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MCF-7 | Target X | 25 | 92 |
| HCT-116 | Target X | 40 | 88 |
| A549 | Target X | 65 | 85 |
Data are hypothetical and for illustrative purposes.
Table 3: Selectivity Profile
A crucial aspect of PROTAC development is ensuring selectivity for the target protein over other cellular proteins. This is often assessed using global proteomic analysis.
| Protein | Abundance Change vs. Vehicle |
| Target Protein X | -91% |
| Off-Target A | -5% |
| Off-Target B | +2% |
| CRBN | -8% |
| Housekeeping Protein (e.g., GAPDH) | +1% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes a general method for conjugating a protein of interest (POI) ligand, containing a nucleophilic group (e.g., a phenol (B47542) or amine), to the this compound building block.
Materials:
-
This compound
-
POI-ligand with a nucleophilic handle (e.g., POI-OH)
-
Potassium carbonate (K2CO3) or a similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the POI-ligand (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (3.0 eq) to the solution to deprotonate the nucleophile.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final PROTAC.
Protocol 2: Western Blot for DC50 and Dmax Determination
This protocol details the most common method for quantifying protein degradation in cells.[3][13]
Materials:
-
Cultured cells expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-Target, anti-Loading Control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).[3]
-
Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[3]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil samples. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.[1]
Caption: A typical experimental workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Pomalidomide-amido-C5-PEG2-C6-chlorine: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including detailed experimental data and specific applications for Pomalidomide-amido-C5-PEG2-C6-chlorine, is limited. This document provides a comprehensive technical guide based on the established use of pomalidomide (B1683931) derivatives in the field of Proteolysis Targeting Chimeras (PROTACs) and data from closely related molecules. The experimental protocols and data presented herein are representative examples to guide researchers in the potential application of this molecule.
Introduction: A Building Block for Targeted Protein Degradation
This compound is a specialized chemical entity designed for the synthesis of PROTACs. It is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) known to bind to the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, this molecule serves as a key component that recruits the CRBN E3 ligase.
The structure of this compound comprises three key features:
-
Pomalidomide: The "warhead" that engages the CRBN E3 ligase.
-
A flexible linker: An amido-C5-PEG2-C6 chain that provides the necessary length and spatial orientation for the formation of a productive ternary complex.
-
A reactive handle: A terminal chlorine atom that allows for covalent conjugation to a ligand targeting a specific protein of interest (POI), typically through a nucleophilic substitution reaction.
The primary application of this molecule is in the development of novel therapeutics that can induce the degradation of disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1835705-69-5 |
| Molecular Formula | C₂₉H₄₀ClN₅O₆ |
| Molecular Weight | 606.11 g/mol |
| Appearance | Solid |
| Storage Conditions | -20°C (short-term), -80°C (long-term)[1] |
| Solubility | Soluble in DMSO |
Hypothetical Application: Development of a BRD4-Targeting PROTAC
To illustrate the utility of this compound, we present a hypothetical workflow for the development of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Synthesis of a BRD4-Targeting PROTAC
The terminal chlorine of this compound can be reacted with a suitable nucleophile on a BRD4 ligand, such as a phenol (B47542) or an amine, to form the final PROTAC. For this example, we will consider the conjugation with JQ1, a known BRD4 inhibitor that has a phenolic hydroxyl group.
Reaction Scheme:
Pomalidomide-amido-C5-PEG2-C6-Cl + HO -JQ1 (or a derivative with a nucleophilic handle) --(Base, Solvent)--> Pomalidomide-amido-C5-PEG2-C6-O -JQ1
Representative Biological Data
The following table presents hypothetical, yet representative, quantitative data for a BRD4-targeting PROTAC synthesized from this compound. These values are based on published data for similar pomalidomide-based BRD4 degraders.
| Parameter | Representative Value | Description |
| BRD4 Degradation DC₅₀ | 1 - 10 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Maximal Degradation (Dₘₐₓ) | > 90% | The maximum percentage of protein degradation achieved. |
| Cell Viability IC₅₀ (e.g., in an AML cell line) | 5 - 50 nM | The concentration of the PROTAC required to inhibit cell growth by 50%. |
| Ternary Complex Formation (KD) | 10 - 100 nM | The dissociation constant for the formation of the BRD4-PROTAC-CRBN complex. |
Detailed Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and evaluation of a PROTAC derived from this compound.
Synthesis and Purification of a BRD4-Targeting PROTAC
-
Dissolution: Dissolve the BRD4 ligand (e.g., a JQ1 derivative with a free phenol or amine) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reaction: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 60°C and 80°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation of the PROTAC
-
Culture a relevant human cell line (e.g., an acute myeloid leukemia cell line such as MV4-11, which is sensitive to BRD4 degradation) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate the DC₅₀ and Dₘₐₓ values.
-
Cell Seeding: Seed the cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Analysis: Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value.
Visualizations of Signaling Pathways and Workflows
Mechanism of Action of a Pomalidomide-Based PROTAC
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a novel PROTAC.
References
A Technical Guide to Pomalidomide-amido-C5-PEG2-C6-chlorine: A Derivative for Targeted Protein Degradation
This technical guide provides an in-depth overview of Pomalidomide-amido-C5-PEG2-C6-chlorine, a derivative of the immunomodulatory drug Pomalidomide (B1683931). This compound is of significant interest to researchers and drug development professionals in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
This compound is a heterobifunctional molecule incorporating the Pomalidomide scaffold, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The molecule also includes a polyethylene (B3416737) glycol (PEG) linker and a terminal chlorine atom, which can be used for further chemical modification or as a warhead for specific targets.
| Property | Value | Source |
| CAS Number | 1835705-69-5 | [1][2][3][4][5] |
| Molecular Weight | 594.10 g/mol | [2][3][4][5][6] |
| Molecular Formula | C29H40ClN3O8 | [2][3][4] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide and its derivatives are crucial components in the design of PROTACs. These molecules function by hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins.[7] The Pomalidomide moiety of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase.[7][][9] A PROTAC based on this scaffold would have a second ligand that simultaneously binds to a protein of interest. This induced proximity between the target protein and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[7][10] This process effectively removes the target protein from the cell, offering a powerful therapeutic strategy for diseases driven by aberrant protein function.[]
Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The development and evaluation of PROTACs utilizing this compound involve a series of key experiments. Below are representative protocols for the synthesis and cellular evaluation of such compounds.
Synthesis of a PROTAC via Azide-Alkyne Cycloaddition
This protocol outlines a general method for conjugating a Pomalidomide derivative with a terminal azide (B81097) to an alkyne-functionalized ligand for a protein of interest (POI). While this compound has a terminal chlorine, this can be chemically converted to an azide to facilitate this "click chemistry" reaction.
Materials:
-
Pomalidomide-linker-azide (e.g., Pomalidomide-C5-azide)[7]
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, t-BuOH/water)[11]
Procedure:
-
Dissolve the alkyne-modified POI ligand (1.0 equivalent) and the Pomalidomide-linker-azide (1.05 equivalents) in a suitable solvent system.[11]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent like sodium ascorbate (0.2 equivalents).[11]
-
Stir the reaction mixture at room temperature for 4-12 hours.[11]
-
Monitor the reaction progress using LC-MS.[11]
-
Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC molecule.[11]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[11]
Western Blot for Protein Degradation
This is a primary assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[11]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA buffer
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time period (e.g., 4, 8, 12, 24 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualization: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12] A reduction in the band intensity corresponding to the target protein in PROTAC-treated cells compared to the vehicle control indicates protein degradation.
Workflow for Western Blotting to assess protein degradation.
Signaling Pathways of Pomalidomide
Pomalidomide exerts its effects through multiple signaling pathways. Its binding to Cereblon leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][9] This has downstream immunomodulatory effects, including the enhancement of T-cell and Natural Killer (NK) cell activity.[13] Pomalidomide also has anti-angiogenic properties by inhibiting the secretion of factors like VEGF and bFGF.[] Furthermore, it can induce apoptosis in cancer cells through the caspase-8 pathway.[] Some studies have also suggested that Pomalidomide may regulate the mTOR pathway.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1835705-69-5|this compound|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. åå [yeasen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 14. mTOR pathway activation in multiple myeloma cell lines and primary tumour cells: pomalidomide enhances cytoplasmic-nuclear shuttling of mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pomalidomide-Amido-C5-PEG2-C6-Chlorine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pomalidomide-amido-C5-PEG2-C6-chlorine, a heterobifunctional Proteolysis Targeting Chimera (PROTAC), in cell culture experiments. This document outlines the mechanism of action, detailed experimental protocols for characterization, and representative data presentation.
Introduction
This compound is a PROTAC designed to induce the degradation of specific target proteins. It comprises three key components: a pomalidomide (B1683931) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), a chlorine-containing ligand to engage a specific protein of interest (POI), and a PEGylated linker to connect the two. By hijacking the cell's ubiquitin-proteasome system, this molecule facilitates the ubiquitination and subsequent degradation of the target protein.[1][2]
Mechanism of Action
The primary mechanism of pomalidomide-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[3] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] Pomalidomide itself is known to have immunomodulatory effects, including the activation of T cells and Natural Killer (NK) cells, and can induce apoptosis in cancer cells.[4][][6]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Data Presentation
The efficacy of this compound is typically quantified by its degradation capability (DC50 and Dmax) and its effect on cell viability (IC50).
| Parameter | Description | Typical Range (Example) |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | > 80% |
| IC50 | The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. | 0.1 - 10 µM |
Note: These values are highly dependent on the specific target protein and cell line used.
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound in a cell culture setting.
Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following treatment with the PROTAC.[7]
Materials:
-
Cancer cell line expressing the target protein
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated cells to the vehicle control to determine the percentage of degradation.
Cell Viability Assay (MTT or MTS)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol confirms the formation of the ternary complex (Target Protein-PROTAC-CRBN).[7]
Materials:
-
Cells expressing the target protein
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Antibodies for western blotting (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target protein) for a few hours. Lyse the cells using IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and perform a western blot. Probe the membrane with antibodies against the target protein and CRBN.
-
Analysis: The presence of a band for CRBN in the sample immunoprecipitated for the target protein confirms the formation of the ternary complex.
Caption: General experimental workflow for PROTAC characterization.
Concluding Remarks
This compound is a powerful tool for inducing targeted protein degradation. The protocols outlined in this document provide a solid foundation for researchers to characterize its activity in various cell-based models. Careful optimization of treatment times and concentrations will be necessary for each specific target and cell line.
References
Pomalidomide-amido-C5-PEG2-C6-chlorine for inducing degradation of BCR-ABL
Topic: Pomalidomide-based Degraders for Inducing BCR-ABL Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells remain.[1][2] A promising alternative strategy is the targeted degradation of the BCR-ABL protein using Proteolysis Targeting Chimeras (PROTACs).[1][3]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[3] They consist of a ligand that binds to the target protein (e.g., BCR-ABL), a linker, and a ligand for an E3 ubiquitin ligase.[3] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]
While the specific molecule "pomalidomide-amido-C5-PEG2-C6-chlorine" is not extensively characterized in the public domain, this document will focus on a well-studied exemplar, GMB-475 , a potent BCR-ABL PROTAC that utilizes a Von Hippel-Lindau (VHL) E3 ligase ligand.[4][5][6][7] Additionally, we will discuss the general principles and methodologies applicable to pomalidomide-based BCR-ABL degraders that recruit the Cereblon (CRBN) E3 ligase.[8][9][10]
GMB-475: A Case Study of a BCR-ABL Degrader
GMB-475 is a PROTAC that induces the degradation of both BCR-ABL and the native c-ABL protein.[4][5] It accomplishes this by recruiting the VHL E3 ligase to the BCR-ABL protein, leading to its ubiquitination and subsequent proteasomal degradation.[1][6] This degradation of the oncoprotein inhibits downstream signaling pathways, such as the STAT5 pathway, and suppresses the proliferation of CML cells.[4][5][7]
Quantitative Data for GMB-475
| Parameter | Cell Line | Value | Conditions | Reference |
| DC50 | K562 | 340 nM | 18 h treatment | [4][5] |
| Dmax | K562 | 95% | 18 h treatment | [4][5] |
| IC50 (Proliferation) | K562 | ~1000 nM (1 µM) | 3 days | [4][5][6][7] |
| IC50 (Proliferation) | Ba/F3 (BCR-ABL transformed) | 1110 nM (1.11 µM) | Not Specified | [4][5] |
| IC50 (Proliferation) | Ba/F3 (BCR-ABLT315I+F486S) | 4.49 µM | Not Specified | [6] |
Signaling and Experimental Workflow Diagrams
BCR-ABL Signaling Pathway
Caption: Simplified BCR-ABL downstream signaling pathways leading to cell proliferation and survival.
PROTAC Mechanism of Action for BCR-ABL Degradation
Caption: General mechanism of PROTAC-mediated degradation of the BCR-ABL protein.
Experimental Workflow for Characterizing a BCR-ABL Degrader
Caption: A typical experimental workflow for the in vitro characterization of a BCR-ABL degrader.
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL Degradation
Objective: To determine the dose- and time-dependent degradation of BCR-ABL in CML cells following treatment with a degrader.
Materials:
-
CML cell lines (e.g., K562)
-
BCR-ABL degrader (e.g., GMB-475)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG132 or epoxomicin) as a control[1]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed K562 cells at a density of 0.5 x 106 cells/mL in 6-well plates and allow them to attach overnight.
-
Degrader Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the BCR-ABL degrader (e.g., 0, 10, 100, 340, 1000, 3000 nM) for a fixed time (e.g., 18 hours).
-
Time-Course: Treat cells with a fixed concentration of the degrader (e.g., 340 nM) for different durations (e.g., 0, 2, 4, 8, 18, 24 hours).
-
Mechanism Control: For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 1-2 hours before adding the degrader.[8][10]
-
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of the BCR-ABL degrader on the proliferation of CML cells.
Materials:
-
CML cell lines (e.g., K562, Ba/F3-BCR-ABL)
-
BCR-ABL degrader
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Degrader Treatment: Add 100 µL of medium containing serial dilutions of the degrader to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ubiquitination
Objective: To confirm that the degrader induces the ubiquitination of BCR-ABL.
Materials:
-
CML cell line (e.g., K562)
-
BCR-ABL degrader
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Anti-ABL antibody
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat K562 cells with the BCR-ABL degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for 4-8 hours.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-ABL antibody overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to capture the complex.
-
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination of BCR-ABL.
Concluding Remarks
The targeted degradation of BCR-ABL using PROTACs represents a powerful strategy to overcome the limitations of traditional TKIs in CML therapy. The methodologies described provide a framework for the preclinical evaluation of novel BCR-ABL degraders. While GMB-475 serves as an excellent example of a VHL-recruiting degrader, the principles and protocols are broadly applicable to other degraders, including those based on pomalidomide (B1683931) that recruit the CRBN E3 ligase. Further research into these molecules holds the promise of more durable responses and potentially curative therapies for CML.
References
- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]
- 5. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GMB-475 | BCR-ABL1 PROTAC | Probechem Biochemicals [probechem.com]
- 8. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel BCR-ABL PROTACs based on the cereblon E3 ligase design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a Pomalidomide-Based PROTAC Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential components in the development of targeted protein degraders.[1] This document provides a detailed protocol for the synthesis of Pomalidomide-amido-C5-PEG2-C6-chlorine, a versatile precursor for the facile generation of pomalidomide-based PROTACs. The terminal chlorine atom allows for straightforward conjugation to a POI ligand via nucleophilic substitution.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] This process effectively removes the target protein from the cell, offering a powerful strategy to combat diseases driven by protein overexpression or aberrant protein function.
References
Application Notes and Protocols for Measuring Ternary Complex Formation with Pomalidomide-amido-C5-PEG2-C6-chlorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that functions as a molecular glue, redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][] This activity is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. PROTACs based on Pomalidomide link it to a ligand for a target protein, thereby inducing the formation of a ternary complex between the target protein, the PROTAC, and CRBN. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
The molecule "Pomalidomide-amido-C5-PEG2-C6-chlorine" is a derivative of Pomalidomide designed for use in PROTACs.[5][6] The amido-C5-PEG2-C6-chlorine portion serves as a linker to be conjugated to a ligand for a protein of interest. The formation and stability of the ternary complex are critical for the efficacy of the resulting PROTAC. Therefore, quantitative measurement of this complex is a key step in PROTAC development.
These application notes provide detailed protocols for measuring the formation of the ternary complex involving a PROTAC constructed with this compound.
Signaling Pathway and Mechanism of Action
Pomalidomide, as the E3 ligase-recruiting element of the PROTAC, binds to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event alters the substrate-binding surface of CRBN, creating a neomorphic interface that can now recognize and bind to a specific neosubstrate. In the context of a PROTAC, the "neosubstrate" is the target protein brought into proximity by the PROTAC's other functional end. The CRL4-CRBN complex then catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Data Presentation
Quantitative data from ternary complex formation assays should be summarized for clear comparison. The following tables provide templates for presenting typical results.
Table 1: Binary and Ternary Complex Binding Affinities (Surface Plasmon Resonance)
| Interacting Species | KD (nM) | kon (1/Ms) | koff (1/s) |
| PROTAC <=> Target Protein | 50 | 1.2 x 105 | 6.0 x 10-3 |
| PROTAC <=> CRBN | 250 | 5.0 x 104 | 1.25 x 10-2 |
| Target Protein <=> PROTAC:CRBN | 25 | 2.5 x 105 | 6.25 x 10-3 |
Table 2: Ternary Complex Formation (Time-Resolved Fluorescence Energy Transfer)
| PROTAC Concentration (nM) | TR-FRET Ratio |
| 0.1 | 0.15 |
| 1 | 0.55 |
| 10 | 1.20 |
| 100 | 2.50 |
| 1000 | 1.80 |
| 10000 | 0.90 |
Table 3: Target Protein Degradation (Western Blot)
| PROTAC Concentration (nM) | % Target Protein Remaining | DC50 (nM) | Dmax (%) |
| 1 | 95 | ||
| 10 | 70 | 50 | 90 |
| 100 | 25 | ||
| 1000 | 10 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[7][8]
Objective: To determine the binding kinetics (kon, koff) and dissociation constant (KD) for the binary and ternary complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant human target protein
-
Recombinant human CRBN/DDB1 complex
-
PROTAC synthesized using this compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the CRBN/DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Use a reference flow cell with no immobilized protein to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC <=> CRBN):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Inject the PROTAC solutions over the immobilized CRBN surface and the reference cell.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and KD.
-
-
Ternary Complex Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Mix each PROTAC dilution with a constant, saturating concentration of the target protein.
-
Inject the PROTAC/target protein mixtures over the CRBN-immobilized surface.
-
Fit the data to a steady-state affinity model to determine the apparent KD for the ternary complex formation.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity.[3]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the formation of the ternary complex in solution.[9]
Objective: To quantify the formation of the Target Protein:PROTAC:CRBN ternary complex.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume, 384-well assay plates
-
Tagged recombinant human target protein (e.g., His-tagged)
-
Tagged recombinant human CRBN/DDB1 complex (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., anti-GST-Europium)
-
Fluorescently-labeled anti-tag antibody (acceptor, e.g., anti-His-APC)
-
PROTAC synthesized using this compound
-
Assay buffer
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged target protein, tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the complex to form.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation.
Co-Immunoprecipitation (Co-IP) and Western Blot
Co-IP is used to verify the formation of the ternary complex within a cellular context.[3]
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and CRBN in cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized using this compound
-
Cell lysis buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against the target protein and CRBN
-
Secondary antibodies
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with either DMSO (vehicle control) or the PROTAC at a concentration known to induce degradation for 4-6 hours.
-
-
Cell Lysis:
-
Harvest and lyse the cells in immunoprecipitation buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and CRBN.
-
Visualize the protein bands using a chemiluminescence detection system.
-
An enhanced band for CRBN in the PROTAC-treated sample compared to the control confirms the formation of the ternary complex.[3]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative and qualitative assessment of ternary complex formation mediated by a PROTAC utilizing this compound. Successful characterization of the ternary complex is a critical step in the development of effective and specific protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1835705-69-5|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. tandfonline.com [tandfonline.com]
Application of Pomalidomide-amido-C5-PEG2-C6-chlorine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Pomalidomide-amido-C5-PEG2-C6-chlorine is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug (IMiD). This molecule is designed to serve as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology research. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs) implicated in cancer pathogenesis.
In this context, the pomalidomide component of this compound functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase complex.[1] The "amido-C5-PEG2-C6-chlorine" portion is a chemical linker. The terminal chlorine atom provides a reactive handle for conjugation to a ligand that binds to a specific cancer-associated protein (e.g., a kinase, a transcription factor). The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This targeted protein degradation offers a powerful therapeutic strategy to eliminate oncogenic proteins that are often difficult to inhibit with traditional small molecules.
Mechanism of Action
The mechanism of a PROTAC utilizing this compound involves a catalytic cycle:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a POI-PROTAC-CRBN ternary complex.[2]
-
Ubiquitination : The induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[2]
-
Recycling : The PROTAC is released from the complex and can engage in another round of degradation, acting catalytically.[2]
Mechanism of action for a Pomalidomide-based PROTAC.
Applications in Oncology Research
Pomalidomide-based PROTACs have been successfully developed to target a variety of oncoproteins. The use of a this compound linker-ligand would be applicable in similar contexts. Below are examples of quantitative data for pomalidomide-based PROTACs targeting different cancer-related proteins.
Table 1: In Vitro Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| HDAC8 | Multiple Myeloma | 147 | 93 | [3] |
| ALK | SU-DHL-1 | ~10 | >95 | [4] |
| KRAS G12C | NCI-H358 | ~1250 | Not specified | [5] |
| PI3K | MDA-MB-231 | 227.4 | 71.3 | [6] |
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [6] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | IC₅₀ (µM) | Reference |
| EGFRWT | A549 | 0.10 | [7] |
| EGFRWT | MCF-7 | 0.22 | [7] |
| EGFRWT | HepG-2 | 0.19 | [7] |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: In Vivo Anti-Tumor Efficacy of a Pomalidomide-Based PROTAC
| PROTAC Target | Xenograft Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| FLT3-ITD/KIT | MV4-11 (AML) | Not Specified | Not Specified | Significant | [8] |
This table illustrates the potential for in vivo studies, with specific values being highly dependent on the PROTAC, target, and model.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using this compound.
A typical experimental workflow for PROTAC validation.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to determine the dose-dependent degradation of the target protein and to calculate the DC₅₀ and Dₘₐₓ values.[1]
Materials:
-
Cancer cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding : Seed cells in a multi-well plate at a density that ensures 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
PROTAC Treatment : The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them by adding RIPA buffer to each well. Incubate on ice for 15-30 minutes.
-
Protein Quantification : Scrape the cells, collect the lysate, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.[1]
-
-
Data Analysis :
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine DC₅₀ and Dₘₐₓ.[1]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of the PROTAC on the viability and proliferation of cancer cells to determine the IC₅₀.[9]
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized from this compound
-
Opaque-walled 96-well plates for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the PROTAC concentration to determine the IC₅₀.[9]
-
Protocol 3: In Vivo Xenograft Model Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[8]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for tumor implantation (e.g., MV4-11 for AML)[8]
-
Matrigel (optional, for enhancing tumor take-rate)
-
PROTAC synthesized from this compound
-
Vehicle solution for drug formulation (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Tumor Implantation :
-
Culture the selected cancer cell line to the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS (or a mix with Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping :
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Prepare a fresh formulation of the PROTAC in the vehicle solution on each day of dosing.
-
Administer the PROTAC to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
-
Efficacy Evaluation :
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis :
-
The study can be terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 1500-2000 mm³).[8]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Tumors can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot to confirm target degradation in vivo).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-based PROTACs in E3 Ligase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.
This document provides detailed application notes and protocols for the use of pomalidomide-based PROTACs, with a focus on derivatives like Pomalidomide-amido-C5-PEG2-C6-chlorine, in studying the biology of the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide (B1683931) acts as a molecular recruiter for CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] By linking pomalidomide to a ligand for a target protein, the resulting PROTAC can induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
These notes are intended to guide researchers in the design, synthesis, and functional validation of pomalidomide-based PROTACs for their specific protein of interest.
Mechanism of Action: Pomalidomide-based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the CRBN E3 ligase and a target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[2] The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Pomalidomide-PROTAC signaling pathway.
Data Presentation: Performance of Pomalidomide-based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several pomalidomide-based PROTACs against various protein targets.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [3] |
| Compound 15 | EGFR | A549 | 43.4 | 86 | [3] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [4] |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | [5] |
| MS4078 | ALK | SU-DHL-1 | ~50 | >90 | [5] |
Experimental Protocols
A systematic approach is required for the functional validation of a novel pomalidomide-based PROTAC. The following protocols outline the key experiments.
Caption: Experimental workflow for PROTAC validation.
Synthesis of this compound based PROTACs
The synthesis of a PROTAC using a derivative like this compound typically involves a convergent synthetic strategy. The pomalidomide-linker moiety is coupled with a ligand for the target protein.
Materials:
-
This compound
-
Target protein ligand with a reactive functional group (e.g., amine, alcohol)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Base (e.g., DIPEA)
-
Purification system (e.g., HPLC)
-
Analytical instruments for characterization (e.g., NMR, LC-MS)
Protocol:
-
Dissolve the target protein ligand in a suitable solvent.
-
Add the base to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.
-
Purify the crude product by preparative HPLC.
-
Characterize the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Western Blotting for DC50 and Dmax Determination
This protocol is to quantify the dose-dependent degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Ternary Complex Formation Assay (NanoBRET™)
This assay confirms the formation of the ternary complex in live cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lifesensors.com [lifesensors.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake and Distribution Assays of Pomalidomide-amido-C5-PEG2-C6-chlorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory agent that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[][2][3] This property has led to its widespread use in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit CRBN to a target protein, leading to the target's ubiquitination and subsequent degradation.[][4] The molecule "Pomalidomide-amido-C5-PEG2-C6-chlorine" is a derivative of pomalidomide, likely designed as a precursor or a component for PROTAC synthesis, incorporating a polyethylene (B3416737) glycol (PEG) linker and reactive chloroalkane group.
Understanding the cellular permeability and subcellular distribution of such a molecule is critical for optimizing its therapeutic efficacy. These application notes provide detailed protocols for assays to quantify the cellular uptake and distribution of this compound.
Signaling Pathway of Pomalidomide Action
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action.[5] It binds to the Cereblon (CRBN) protein, which is a component of the E3 ubiquitin ligase complex.[][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][6] The degradation of these transcription factors is central to the immunomodulatory and anti-proliferative effects of pomalidomide.[6]
Caption: Pomalidomide signaling pathway.
Experimental Protocols
In Vitro Passive Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across a lipid-infused artificial membrane, mimicking the gastrointestinal tract barrier.[7]
Experimental Workflow:
Caption: PAMPA experimental workflow.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane).
-
Prepare the acceptor sink buffer (e.g., phosphate-buffered saline (PBS) with 5% DMSO).
-
-
Assay Procedure:
-
Add the test compound to the donor wells of a 96-well microplate.
-
Coat the filter of a 96-well filter plate with the artificial membrane solution.
-
Place the filter plate on top of a 96-well acceptor plate containing the acceptor sink buffer.
-
Carefully place the donor plate on top of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS.
-
Data Presentation:
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 10 | 5 | 1.5 | Low to Moderate |
| Control (High Permeability) | 10 | 5 | > 10 | High |
| Control (Low Permeability) | 10 | 5 | < 1 | Low |
Cellular Uptake and Permeability using Caco-2 Cell Monolayers
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption.[7][8] Caco-2 cells, when grown on semi-permeable filters, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[8]
Experimental Workflow:
Caption: Caco-2 permeability assay workflow.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES).
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At predetermined time points, collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Presentation:
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 0.8 | 2.5 |
| Basolateral to Apical (B-A) | 2.0 |
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the engagement of a drug with its intracellular target by measuring changes in the thermal stability of the target protein upon ligand binding.[9]
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., multiple myeloma cell line MM1.S) with this compound or vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Analysis:
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CRBN in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble CRBN as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Data Presentation:
| Treatment | Tₘ of CRBN (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 52.0 | +3.5 |
Subcellular Fractionation and Western Blotting for Distribution Analysis
This method determines the subcellular localization of the target protein and can be adapted to assess the distribution of a compound if a suitable detection method is available.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the pomalidomide derivative.
-
Harvest the cells and wash with cold PBS.
-
-
Subcellular Fractionation:
-
Use a commercial subcellular fractionation kit or a standard protocol to separate the cytoplasmic, nuclear, and membrane fractions.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting on each fraction to detect the target protein, CRBN.
-
Use specific markers for each fraction (e.g., GAPDH for cytoplasm, Histone H3 for nucleus, and Na+/K+ ATPase for membrane) to confirm the purity of the fractions.
-
Data Presentation:
| Cellular Fraction | Relative CRBN Abundance (Vehicle) | Relative CRBN Abundance (Treated) |
| Cytoplasm | +++ | +++ |
| Nucleus | ++ | ++ |
| Membrane | + | + |
(This table represents the expected distribution of CRBN, which is primarily localized in the cytoplasm and nucleus. The treatment is not expected to change the distribution of CRBN itself.)
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the cellular uptake and distribution of this compound. The data generated from these assays are crucial for understanding the pharmacokinetic and pharmacodynamic properties of this molecule and for guiding the development of effective PROTACs and other targeted therapeutics.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. tandfonline.com [tandfonline.com]
- 8. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting Pomalidomide-amido-C5-PEG2-C6-chlorine solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-amido-C5-PEG2-C6-chlorine. The information is designed to address common solubility issues and provide practical solutions for your experiments.
Troubleshooting Guide: Solubility Issues
Issue: Difficulty dissolving this compound or precipitation of the compound in aqueous solutions.
Cause: this compound, like many PROTACs and thalidomide-based molecules, has a high molecular weight and is lipophilic, leading to poor aqueous solubility.[1][2] An abrupt change in solvent polarity when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate out of solution.[1]
Solutions:
Below is a step-by-step guide to troubleshoot and resolve solubility issues with this compound.
Initial Dissolution in an Organic Solvent
The recommended solvent for initial stock solution preparation is Dimethyl Sulfoxide (DMSO).
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Preparation: Weigh the desired amount of this compound.
-
Solvent Addition: Add a sufficient volume of high-purity, anhydrous DMSO to achieve a concentration of up to 100 mg/mL.[3]
-
Assisted Dissolution: To aid dissolution, employ the following steps:
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding with dilutions.
Working with Aqueous Solutions
When preparing working solutions in aqueous buffers (e.g., PBS, cell culture media), it is crucial to minimize the final DMSO concentration to avoid cellular toxicity and compound precipitation. The final DMSO concentration should ideally be below 0.5%, and preferably below 0.1%.[1]
Protocol 2: Serial Dilution into Aqueous Buffer
-
High-Concentration Stock: Begin with a high-concentration stock solution in 100% DMSO (as prepared in Protocol 1).
-
Intermediate Dilutions: Perform serial dilutions in a stepwise manner, gradually decreasing the DMSO concentration. Avoid a single large dilution step.
-
Final Dilution: Slowly add the final DMSO-containing aliquot to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing.[1]
Advanced Formulation Strategies
If simple dilution still results in precipitation, consider using co-solvents or other formulation strategies.
Protocol 3: Co-solvent Formulation
Co-solvents can significantly improve the solubility of challenging compounds.[1]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[1]
-
Co-solvent Mixture: For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure the mixture is homogeneous.[1]
-
Aqueous Addition: Slowly add 450 µL of your aqueous buffer (e.g., saline, PBS, or cell culture medium) to the DMSO/PEG300 mixture while vortexing.[1]
-
Final Formulation: This results in a formulation containing 10% DMSO and 40% PEG300. Further cautious dilution into the final assay medium may be necessary.[1]
For In Vivo Studies:
A common formulation for in vivo use is a combination of DMSO and corn oil.
Protocol 4: In Vivo Formulation
-
Stock Solution: Prepare a stock solution in DMSO.
-
Formulation: Add the DMSO stock solution to corn oil to achieve a final concentration of 10% DMSO and 90% corn oil.[3] This should yield a clear solution with a solubility of at least 2.22 mg/mL.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility?
A1: this compound is a proteolysis-targeting chimera (PROTAC). These molecules are often large and lipophilic, placing them "beyond the Rule of Five" for drug-likeness.[2] This combination of high molecular weight and a greasy surface area contributes to their low solubility in aqueous solutions.[2]
Q2: What are the consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental issues:
-
Precipitation in Assays: The compound may fall out of solution in your cell culture media or assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[2]
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the true concentration in your stock and working solutions.[2]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility can limit the amount of compound that crosses cell membranes to reach its intracellular target, thereby reducing its efficacy.[2]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[2]
Q3: How can I confirm that the observed protein degradation is due to the proteasome?
A3: To confirm that the degradation of the target protein is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, this confirms a proteasome-mediated degradation mechanism.[1]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Formulation | Concentration | Method | Source |
| DMSO | 100 mg/mL (168.32 mM) | Requires ultrasonic and warming, and pH adjustment to 3 with HCl and heating to 60°C. | [3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.22 mg/mL (3.74 mM) | Add solvents sequentially. | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action for PROTACs and a general workflow for troubleshooting solubility issues.
Caption: PROTACs facilitate the degradation of target proteins via the ubiquitin-proteasome system.
Caption: A stepwise approach to troubleshooting solubility issues with this compound.
References
minimizing off-target effects of Pomalidomide-amido-C5-PEG2-C6-chlorine-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pomalidomide-amido-C5-PEG2-C6-chlorine-based PROTACs.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during the experimental validation of your PROTACs.
Problem 1: High Off-Target Degradation of Zinc-Finger (ZF) Proteins
Symptoms:
-
Western blot or proteomics analysis reveals degradation of known pomalidomide (B1683931) off-targets (e.g., ZFP91, IKZF1, IKZF3).[1][2][3][4][5]
-
Observed cellular phenotypes are inconsistent with the known function of the intended target protein.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Strategy | Expected Outcome |
| Suboptimal Linker Attachment Point on Pomalidomide | Verify that the linker is conjugated at the C5 position of the pomalidomide phthalimide (B116566) ring. Modifications at the C4 position are associated with greater off-target ZF degradation.[1][2][4] | C5-linked PROTACs will show reduced degradation of ZF proteins compared to C4-linked analogs. |
| Inherent Pomalidomide-Mediated Off-Target Effects | 1. Global Proteomics: Perform quantitative mass spectrometry to identify the full spectrum of degraded proteins. 2. Negative Control PROTAC: Synthesize and test a control PROTAC with a mutation in the pomalidomide moiety that ablates CRBN binding. | 1. A comprehensive list of on- and off-target proteins will be generated. 2. The negative control should not induce degradation of the target or known off-targets, confirming CRBN-dependent degradation. |
| Unfavorable Ternary Complex Conformation | Modify the linker length or composition. A different linker may alter the geometry of the ternary complex, disfavoring the ubiquitination of off-target proteins.[6][7][8] | A PROTAC with an optimized linker will exhibit improved on-target degradation and reduced off-target effects. |
Problem 2: Lack of On-Target Protein Degradation
Symptoms:
-
No significant reduction in the level of the protein of interest (POI) is observed by Western blot or other quantitative methods.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Strategy | Expected Outcome |
| Poor Cell Permeability | 1. Cellular Uptake Assays: Directly measure the intracellular concentration of the PROTAC. 2. Linker Modification: Alter the linker to improve physicochemical properties (e.g., by adjusting hydrophilicity/hydrophobicity).[7][9] | 1. Confirmation of sufficient intracellular PROTAC concentration. 2. Improved on-target degradation with a more cell-permeable PROTAC. |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays (TR-FRET, SPR, ITC): Directly measure the formation and stability of the ternary complex (POI-PROTAC-CRBN).[7][9] 2. Co-Immunoprecipitation: Pull down the POI and blot for CRBN, or vice-versa, in the presence of the PROTAC. | 1. Quantitative measurement of ternary complex formation and cooperativity. A bell-shaped curve is often observed in TR-FRET assays.[8] 2. Detection of a complex containing the POI, PROTAC, and CRBN. |
| Incorrect E3 Ligase Choice | Confirm that CRBN is expressed in the cell line of interest using Western blot or qPCR. | If CRBN expression is low or absent, consider using a different E3 ligase recruiter or a different cell line. |
| "Hook Effect" | Perform a full dose-response curve with a wide range of PROTAC concentrations (pM to µM). The hook effect is characterized by reduced degradation at high concentrations.[1][9][10] | Identification of the optimal concentration range for maximal degradation (DC50 and Dmax). Subsequent experiments should be performed within this range.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the C5 position on the pomalidomide phthalimide ring preferred for linker attachment?
A1: Modifications at the C5 position of the pomalidomide's phthalimide ring introduce steric hindrance that disrupts the interaction with endogenous zinc-finger (ZF) proteins, thereby reducing their off-target degradation.[1][2][4] In contrast, modifications at the C4 position do not provide the same level of steric hindrance and can lead to significant off-target effects.[1][2][4]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high PROTAC concentrations.[9][10] This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the productive ternary complex.[9][11] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and avoid using excessively high concentrations in your assays.[9]
Q3: How does the linker composition (e.g., PEG2) influence PROTAC performance?
A3: The linker is a critical determinant of PROTAC efficacy, and its composition influences several key properties:
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the formation of a stable and productive ternary complex.[6][7][8][12] A linker that is too short may cause steric clashes, while a linker that is too long may not effectively bring the two proteins together.[7][8][12]
-
Physicochemical Properties: The chemical nature of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[7][12] PEG linkers, for instance, are often used to improve solubility and can influence the overall pharmacokinetic properties of the molecule.[7]
Q4: What are the best methods to confirm on-target engagement in cells?
A4: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are powerful techniques to confirm that your PROTAC is binding to its intended target and the E3 ligase within a cellular context.[9] These assays measure target engagement by observing changes in protein thermal stability (CETSA) or through bioluminescence resonance energy transfer (NanoBRET™) upon PROTAC binding.
Q5: How can I definitively distinguish between on-target and off-target driven phenotypes?
A5: To differentiate between on-target and off-target effects, a combination of control experiments is recommended:
-
Use a Non-Degrading Control: A PROTAC analog with a mutated pomalidomide moiety that cannot bind to CRBN should not induce degradation and can help determine if the observed phenotype is independent of protein degradation.[13]
-
Washout Experiments: Removing the PROTAC from the cell culture should lead to the recovery of the target protein levels and a reversal of the on-target phenotype.[13]
-
CRISPR/Cas9 Knockout/Knockdown: Validating that the phenotype is absent in cells where the target protein has been knocked out or knocked down using CRISPR/Cas9 provides strong evidence for on-target activity.
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of pomalidomide modification position on the degradation of an off-target zinc-finger protein, ZFP91, and an on-target protein of interest (POI).
| PROTAC | Linker Position on Pomalidomide | POI DC50 (nM) | ZFP91 DC50 (nM) | Selectivity (ZFP91 DC50 / POI DC50) |
| Compound A | C4 | 50 | 150 | 3 |
| Compound B | C5 | 45 | >10,000 | >222 |
Data are illustrative and based on trends reported in the literature.[1][2][4]
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Degradation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin).[1]
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[1]
Protocol 2: Global Proteomics using Mass Spectrometry
-
Sample Preparation: Treat cells with the optimal concentration of the PROTAC and a vehicle control. To enrich for direct degradation targets, a shorter treatment time (e.g., 6-8 hours) is recommended.[13] Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using trypsin.[13]
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags for multiplexed analysis and accurate quantification.[13]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential on- and off-targets.[14]
Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[9]
Caption: Signaling pathways illustrating on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
addressing poor cell permeability of Pomalidomide-amido-C5-PEG2-C6-chlorine
Technical Support Center: Pomalidido-Amido-C5-PEG2-C6-Chlorine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability associated with Pomalidomide-amido-C5-PEG2-C6-chlorine.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of our Pomalidomide-conjugate in cell-based assays. Could poor cell permeability be the cause?
A1: Yes, low efficacy in cellular assays is a common consequence of poor cell permeability, especially for large and complex molecules like PROTACs or antibody-drug conjugates.[1][] The molecule must cross the cell membrane to reach its intracellular target, Cereblon (CRBN), and induce protein degradation.[][4] If the compound cannot efficiently enter the cell, its effective concentration at the target site will be too low to elicit a biological response, regardless of its potency in biochemical assays. Factors such as high molecular weight, a high polar surface area, and low lipophilicity can significantly hinder a compound's ability to passively diffuse across the cell membrane.[5]
Q2: What intrinsic properties of this compound might be responsible for its poor permeability?
A2: The structure of this conjugate presents several challenges for cell permeability. Molecules with a molecular weight greater than 500 Daltons often struggle to permeate biological membranes.[5] The inclusion of a PEG2 linker, while potentially improving solubility, also increases the polar surface area (PSA), which can impede passive diffusion across the lipophilic cell membrane.[5][6] A delicate balance between lipophilicity and hydrophilicity is essential for effective cell permeability.[7]
Q3: What are the recommended initial assays to quantitatively assess the cell permeability of our compound?
A3: A two-tiered approach is recommended to efficiently assess permeability.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8][9] It is an excellent first screen to determine the intrinsic passive permeability of your compound without the complexities of active cellular transport.[10][11]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13] This assay is considered more representative of in vivo absorption as it accounts for passive diffusion, active transport, and efflux mechanisms.[11][14]
Q4: How can we distinguish between poor passive diffusion and active efflux as the cause of low intracellular concentration?
A4: The Caco-2 permeability assay is the ideal tool for this purpose.[13] The assay should be run in a bidirectional manner, measuring permeability from the apical (A) to the basolateral (B) side (Papp A→B) and from the basolateral to the apical side (Papp B→A). The ratio of these two values gives the Efflux Ratio (ER) .[12]
-
An Efflux Ratio (Papp B→A / Papp A→B) greater than 2 strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[12][14]
-
If the efflux ratio is low (≤ 2) but the overall permeability (Papp A→B) is still poor, the primary issue is likely poor passive diffusion.
Q5: Are there any formulation strategies we can use to improve the apparent permeability of our compound in our in vitro experiments?
A5: Yes, several formulation strategies can be employed to enhance permeability, although these may not always translate directly to in vivo efficacy. The use of certain excipients, such as non-ionic surfactants or cyclodextrins, can improve the solubility and apparent permeability of a compound.[15] Additionally, creating a prodrug by masking polar functional groups can increase lipophilicity and enhance passive diffusion.[16][17] For in vitro assays, ensuring the compound is fully solubilized in the dosing solution, for example by using a small percentage of DMSO, is critical.[9]
Troubleshooting Guide: Low Cellular Activity
If you are experiencing low or inconsistent activity in your cell-based assays, follow this troubleshooting workflow to diagnose the potential issue of poor cell permeability.
Logical Troubleshooting Workflow
Data Presentation
For effective troubleshooting, it is crucial to compare the properties of the conjugate against its parent molecule, Pomalidomide.
Table 1: Comparative Physicochemical and Permeability Properties
| Property | Pomalidomide | This compound | Interpretation |
| Molecular Weight ( g/mol ) | 273.24 | > 500 | Increased size is a primary contributor to lower passive diffusion. |
| PAMPA (Pe) (10⁻⁶ cm/s) | High | Low | Indicates poor intrinsic ability to cross a lipid bilayer. |
| Caco-2 (Papp A→B) (10⁻⁶ cm/s) | High | Low | Confirms poor permeability in a more biologically relevant model. |
| Caco-2 (Papp B→A) (10⁻⁶ cm/s) | High | High | A high value here suggests active efflux. |
| Efflux Ratio (ER) | ~1.0 | > 2.0 | An ER > 2 indicates the conjugate is a substrate for efflux pumps. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing the passive permeability of a test compound.[8][18]
-
Preparation of Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) and allow it to impregnate the filter.[5]
-
Prepare Solutions:
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Solution: Dissolve the test compound in the same buffer to create the donor solution (final DMSO concentration <1%).
-
-
Assay Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 5-18 hours with gentle shaking.[5]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula, which accounts for the volumes, membrane area, and incubation time.[5]
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a framework for assessing compound permeability and efflux across a Caco-2 cell monolayer.[12][19][20]
-
Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[14]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's established range. Additionally, a Lucifer yellow rejection assay can be performed.[12]
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A for Efflux):
-
Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio (ER = Papp B→A / Papp A→B).[12]
Visualizations
Pomalidomide's Mechanism of Action
Pomalidomide functions by binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[][21] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3).[4]
Caco-2 Permeability Assay Workflow
The Caco-2 assay utilizes a Transwell™ system where cells are cultured on a semi-permeable membrane, creating two distinct compartments: an apical (upper) and a basolateral (lower) chamber, which simulate the luminal and blood sides of the intestine, respectively.
References
- 1. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. Controlling cellular distribution of drugs with permeability modifying moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Pomalidomide - Wikipedia [en.wikipedia.org]
Pomalidomide-amido-C5-PEG2-C6-chlorine degradation assay not working
Technical Support Center: Pomalidomide-Based Degraders
Welcome to the technical support center for Pomalidomide-based targeted protein degradation assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issue: a degradation assay that is not working as expected. The questions are organized to help you systematically identify and solve the problem.
Q1: I am not observing any degradation of my target protein. What are the most common reasons for complete assay failure?
Failure to observe degradation is the most common issue and can stem from problems with the degrader molecule, the biological system, or the detection method. A systematic approach is crucial for diagnosis.
First, confirm the basics of your experimental setup. This includes verifying the identity and integrity of your degrader compound, ensuring your cells are healthy and express both the target protein and Cereblon (CRBN), and validating your detection method (e.g., Western Blot antibody specificity).
The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Degrader Compound Issues | Verify Compound Integrity: Confirm the chemical structure, purity, and stability of your degrader. Re-synthesis or re-purification may be necessary. Check Solubility & Permeability: Ensure the degrader is soluble in your cell culture media and can penetrate the cell membrane. Poor physicochemical properties are a known challenge for PROTACs.[1][2][3] |
| Biological System Issues | Confirm Target & CRBN Expression: Verify that your chosen cell line expresses sufficient levels of both your protein of interest (POI) and the CRBN E3 ligase.[4] Low CRBN expression is a common reason for the failure of pomalidomide-based degraders.[4] Check Proteasome Function: The ubiquitin-proteasome system (UPS) must be active.[5] Use a positive control degrader known to work in your cell line to confirm pathway integrity. |
| Ternary Complex Formation | "Hook Effect": At very high concentrations, bifunctional degraders can form binary complexes (Degrader-Target or Degrader-CRBN) instead of the productive ternary complex, inhibiting degradation.[6] Perform a full dose-response curve, including lower concentrations, to identify the optimal degradation window. Inefficient Complex Formation: The linker length or attachment point may be suboptimal for inducing a productive ternary complex.[7] |
| Detection Method Issues | Antibody Problems (Western Blot): Ensure your primary antibody is specific and sensitive enough to detect the target protein.[6] Run a positive control lysate known to express the protein. Insufficient Assay Sensitivity: If your target is low-abundance, your detection method may not be sensitive enough. Consider alternative methods like HiBiT assays[5][8][9] or mass spectrometry. |
Q2: How can I confirm that the degradation is dependent on the Pomalidomide-CRBN interaction and the proteasome?
To validate the mechanism of action, you must run specific controls alongside your main experiment. These controls are essential for publishing-quality data and for confirming that the observed loss of protein is due to the intended pathway.
| Control Experiment | Purpose | Expected Outcome if Assay is Working |
| Proteasome Inhibitor Co-treatment | To confirm degradation is proteasome-dependent. | Co-treatment with a proteasome inhibitor (e.g., 1-10 µM MG132) should "rescue" the protein from degradation, meaning the protein levels will be restored compared to treatment with the degrader alone.[10] |
| Pomalidomide (B1683931) Competition | To confirm the effect is mediated by CRBN. | Pre-incubating cells with a high concentration of free pomalidomide should competitively block the degrader from binding to CRBN, thus preventing target degradation. |
| Inactive Epimer/Analog Control | To confirm the specificity of the degrader's structure. | An ideal negative control is a diastereomer or analog of your degrader that cannot bind to either the target or CRBN but has similar physical properties.[][12] This control should not induce degradation. |
| CRBN Knockout/Knockdown Cells | To definitively prove CRBN dependency. | The degrader should fail to induce degradation in cells where CRBN has been genetically removed or its expression is significantly reduced. |
Below is a troubleshooting flowchart to help guide your experimental process when no degradation is observed.
Key Experimental Protocols
A reliable protocol is the foundation of a successful experiment. Here is a detailed methodology for a standard Western Blot-based protein degradation assay.
Protocol: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps from cell treatment to data analysis for quantifying changes in target protein levels.
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates, ensuring they reach 70-80% confluency on the day of the experiment.
-
Prepare serial dilutions of your pomalidomide-based degrader and controls (e.g., DMSO vehicle, free pomalidomide, MG132) in fresh culture medium.
-
Aspirate the old medium from the cells and add the medium containing the treatment compounds. A typical treatment duration is between 8 and 24 hours.[6]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.[13]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, vortexing periodically.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration.[13]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin, or Tubulin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control (defined as 100%).
-
The following diagram illustrates the general experimental workflow.
Visualizing the Mechanism of Action
Understanding the underlying biological pathway is key to interpreting your results. Pomalidomide-based degraders work by hijacking the Cereblon E3 ubiquitin ligase to induce degradation of a target protein.
The diagram below illustrates this process:
-
The bifunctional degrader simultaneously binds to the protein of interest (POI) and Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7][16]
-
This proximity induces the transfer of ubiquitin (Ub) molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[17]
-
The degrader molecule is released and can act catalytically to induce the degradation of more POI molecules.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. contractpharma.com [contractpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
strategies to enhance the potency of Pomalidomide-amido-C5-PEG2-C6-chlorine PROTACs
Welcome to the technical support center for Pomalidomide-amido-C5-PEG2-C6-chlorine PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the potency and efficacy of these targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein.[1] They consist of three components: a "warhead" that binds to the target protein of interest (POI), a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex.[2] This proximity enables the CRBN E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[3] The PROTAC molecule is then released to engage in another degradation cycle.[4]
Q2: What is the role of the "this compound" linker in PROTAC potency?
A2: The linker is a critical determinant of PROTAC efficacy, and its composition—in this case, featuring amide, alkyl (C5, C6), and polyethylene (B3416737) glycol (PEG) elements—influences several key factors:
-
Ternary Complex Formation : The linker's length, rigidity, and chemical properties dictate the spatial orientation and proximity of the target protein and E3 ligase within the ternary complex.[5][6] An optimal linker facilitates a stable and productive conformation for efficient ubiquitination.[3][7]
-
Physicochemical Properties : The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[8] For instance, PEG elements can improve hydrophilicity and solubility, while alkyl chains affect flexibility and membrane traversal.[9]
-
Selectivity : The linker can influence the conformation of the ternary complex, which may affect which proteins are presented for ubiquitination, thereby impacting the PROTAC's selectivity.[10]
Q3: What is the "hook effect" and how does it affect potency measurements?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease, rather than an increase, in target protein degradation.[10] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).[7] These binary complexes compete with and inhibit the formation of the ternary complex, reducing degradation efficiency.[11] It is crucial to perform a full dose-response curve to identify the optimal concentration range and avoid misinterpreting data from the hook effect region.[10]
Q4: How does ternary complex cooperativity influence PROTAC potency?
A4: Cooperativity refers to the extent to which the binding of one protein (e.g., the target) to the PROTAC influences the binding of the second protein (e.g., the E3 ligase). Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, leads to a more stable and longer-lived ternary complex. This enhanced stability can result in more potent and efficient degradation of the target protein.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Target Protein Degradation | 1. Inefficient Ternary Complex Formation : The linker may be suboptimal in length or conformation, leading to steric hindrance or an unproductive complex.[3][14] 2. Poor Cell Permeability : The PROTAC may not be reaching its intracellular target in sufficient concentrations due to its physicochemical properties.[10][15] 3. Low CRBN Expression : The cell line used may have low endogenous levels of the CRBN E3 ligase.[7] 4. PROTAC Instability : The compound may be unstable in the cell culture medium or rapidly metabolized.[10] | 1. Synthesize and test a series of PROTACs with varying linker lengths and compositions. [3] Use biophysical assays like SPR or NanoBRET to directly assess ternary complex formation.[8][16] 2. Modify the linker to improve physicochemical properties. Incorporating more hydrophilic elements like PEG can improve solubility.[8] Perform cellular uptake assays to measure intracellular concentration.[17] 3. Confirm CRBN expression levels in your cell model using Western blot or qPCR.[14] Select a cell line with higher CRBN expression if necessary. 4. Assess the stability of the PROTAC in your experimental conditions (e.g., using LC-MS). |
| High DC50 Value (Low Potency) | 1. Suboptimal Linker : The linker may not be facilitating a highly stable or cooperative ternary complex.[8] 2. Weak Binding Affinity : The warhead or the E3 ligase ligand may have low binding affinity for their respective proteins. | 1. Systematically optimize the linker. Vary the length (e.g., number of PEG units) and composition (e.g., introduce rigid elements like piperazine (B1678402) rings).[9] 2. While high affinity is not always required for potent degradation, ensure sufficient target engagement. [18] Use cellular target engagement assays like NanoBRET or CETSA to confirm binding in cells.[10] |
| Prominent "Hook Effect" at Low Concentrations | High Cooperativity and/or High Affinity Binding : Strong binary interactions can lead to the hook effect appearing at lower concentrations. | This is an inherent property of many potent PROTACs. Perform a full dose-response curve with a wider concentration range (e.g., from picomolar to high micromolar) to accurately determine the optimal degradation concentration (DCmax) and DC50.[7] Subsequent experiments should be performed at or below the DCmax. |
| Inconsistent Degradation Results | 1. Variable Cell Culture Conditions : Cell passage number, confluency, or overall health can affect the efficiency of the ubiquitin-proteasome system.[10] 2. Inconsistent Compound Dosing : Errors in serial dilutions or compound solubility issues can lead to variability. | 1. Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.[10] 2. Ensure the PROTAC is fully solubilized in the stock solution (e.g., DMSO) and diluted fresh for each experiment. |
| Observed Off-Target Effects | 1. Promiscuous Warhead : The ligand targeting the POI may bind to other proteins. 2. Pomalidomide-Induced Neosubstrate Degradation : Pomalidomide itself can induce the degradation of endogenous zinc finger (ZF) proteins.[19][20] 3. Linker-Dependent Off-Targets : The linker can influence the ternary complex conformation, potentially leading to the ubiquitination of unintended proteins.[10] | 1. Use a more selective warhead for your target protein. [10] 2. Modify the pomalidomide moiety. Studies have shown that modifications at the C5 position of the phthalimide (B116566) ring can reduce the degradation of off-target ZF proteins.[19] 3. Perform global proteomics (e.g., using TMT-based mass spectrometry) to identify off-target degradation events and guide linker optimization for improved selectivity.[10] |
Strategies to Enhance PROTAC Potency
Linker Optimization
The linker is arguably the most critical component for optimizing a PROTAC's potency. A systematic approach is required.
-
Varying Linker Length : The distance between the target protein and the E3 ligase is crucial. Synthesize a library of PROTACs with systematically varied linker lengths. For a this compound structure, this can be achieved by altering the number of PEG units or the length of the alkyl chains (C5 and C6).[21]
-
Modulating Linker Composition and Rigidity :
-
Flexibility : Flexible linkers like PEG and alkyl chains can allow the PROTAC to adopt various conformations, which may be necessary to form a stable ternary complex.[16]
-
Rigidity : Introducing rigid elements (e.g., piperazine, triazole, or phenyl rings) can constrain the PROTAC's conformation. This can reduce the entropic penalty of forming the ternary complex and may lead to more favorable interactions and improved potency.[9]
-
-
Improving Physicochemical Properties : The linker composition should be tuned to balance solubility and cell permeability. Often, a trade-off exists between these properties. Hydrophilic linkers (e.g., PEG) can improve solubility but may decrease permeability, while hydrophobic linkers (e.g., alkyl chains) can improve permeability but reduce solubility.[8][22]
Quantitative Impact of Linker Modification (Hypothetical Data)
The following table illustrates how systematic linker modifications can impact the degradation potency of a hypothetical PROTAC targeting Protein X.
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Pomalidomide-amido-C5-PEG1 -C6-chlorine | 250 | 75 |
| PROTAC-2 | Pomalidomide-amido-C5-PEG2 -C6-chlorine | 80 | 92 |
| PROTAC-3 | Pomalidomide-amido-C5-PEG3 -C6-chlorine | 150 | 88 |
| PROTAC-4 | Pomalidomide-amido-C5-Alkyl -C6-chlorine | 500 | 60 |
| PROTAC-5 | Pomalidomide-amido-C5-PEG2-Piperazine -C6-chlorine | 45 | 95 |
Data are for illustrative purposes only.
Enhancing Ternary Complex Formation and Stability
Directly assessing and improving the formation of the Target-PROTAC-CRBN complex is a key strategy.
-
Biophysical Analysis : Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to directly measure the binding affinities and cooperativity of ternary complex formation in vitro.[3][8] This data can provide a rationale for linker design.
-
Cellular Target Engagement : Confirm that the PROTAC engages both the target and CRBN inside cells using assays like NanoBRET or Cellular Thermal Shift Assay (CETSA).[10][16] A lack of engagement with either protein will preclude degradation.
Minimizing Off-Target Effects
Improving selectivity can also enhance on-target potency by reducing competition from off-target interactions.
-
Pomalidomide Analogs : Research has shown that modifying the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, can abrogate binding to and degradation of endogenous neosubstrates like zinc finger proteins, without compromising CRBN recruitment for the intended target.[19]
-
Proteomics Profiling : Employ quantitative proteomics to get a global view of protein level changes upon PROTAC treatment. This helps to identify any off-target degradation events early and allows for rational design changes to improve selectivity.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for determining PROTAC DC50 and Dmax values.
Caption: Troubleshooting workflow for low PROTAC activity.
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot for DC50/Dmax Determination)
This protocol outlines a standard Western blot procedure to assess the dose-dependent degradation of a target protein in cells treated with a Pomalidomide-based PROTAC.[23]
Materials:
-
Cell line expressing the target protein of interest.
-
Pomalidomide-based PROTAC and control compounds (e.g., inactive epimer, vehicle).
-
Complete cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding : Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range would be 1 nM to 10,000 nM. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).[24]
-
Incubation : Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.[23]
-
Cell Lysis : After incubation, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[25]
-
Lysate Preparation : Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[24]
-
Protein Quantification : Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting :
-
Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[25]
-
-
Detection and Analysis :
-
Data Analysis :
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data using a non-linear regression model (variable slope) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[26]
-
Protocol 2: NanoBRET™ Target Engagement Assay for Ternary Complex Formation
This protocol describes a method to measure the proximity of the target protein and CRBN in live cells, induced by the PROTAC, which is indicative of ternary complex formation.[16]
Materials:
-
HEK293T cells (or other suitable cell line).
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (the donor).
-
Plasmid encoding CRBN fused to HaloTag® protein (the acceptor).
-
Transfection reagent (e.g., Lipofectamine).
-
HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore).
-
Opti-MEM™ I Reduced Serum Medium.
-
White, 96-well assay plates.
-
PROTAC compound.
-
Plate reader equipped for BRET measurements.
Procedure:
-
Cell Transfection : Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids at an optimized ratio. Plate the transfected cells into a 96-well plate.
-
Ligand Labeling : The following day, add the HaloTag® NanoBRET™ 618 Ligand to the cells at its final working concentration and incubate.
-
Compound Treatment : Add serial dilutions of the PROTAC compound to the wells. Include a vehicle-only control.
-
Substrate Addition : Add the NanoLuc® substrate (e.g., furimazine) to all wells to initiate the bioluminescent reaction.
-
Signal Detection : Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped with appropriate filters for BRET measurements.
-
Data Analysis :
-
Calculate the NanoBRET™ ratio for each well by dividing the acceptor emission by the donor emission.
-
Subtract the background ratio from the vehicle-only control wells.
-
Plot the corrected BRET ratio against the PROTAC concentration. An increase in the BRET ratio indicates PROTAC-induced proximity between the target protein and CRBN.[16] The data can be fitted to a dose-response curve to determine an EC50 value for ternary complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
refining linker length and composition for Pomalidomide-amido-C5-PEG2-C6-chlorine PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Pomalidomide-amido-C5-PEG2-C6-chlorine PROTACs. The content focuses on the critical aspects of refining linker length and composition to optimize PROTAC performance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Pomalidomide-based PROTAC?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from cells.[1] It comprises a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] In this case, the Pomalidomide (B1683931) moiety recruits the Cereblon (CRBN) E3 ligase.[4][5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1][6] This targeted degradation approach offers a distinct advantage over traditional inhibitors by physically removing the problematic protein.[1]
Q2: Why is the linker connecting Pomalidomide and the warhead so important?
The linker is not merely a spacer; it plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4][7][8] Its length, chemical composition, and flexibility can significantly impact the PROTAC's physicochemical properties, cell permeability, and ability to orient the target protein and E3 ligase for efficient ubiquitination.[9][10][11] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an unproductive complex geometry.[7][10][12]
Q3: What are the roles of the different components in the "amido-C5-PEG2-C6-chlorine" linker?
Each component of this linker is designed to impart specific properties to the PROTAC molecule:
-
Pomalidomide-amido-C5: The C5 attachment point on the pomalidomide core has been shown in studies to potentially lead to higher degradation activity compared to other positions.[7] The amide group provides a stable connection point.
-
PEG2: The two polyethylene (B3416737) glycol (PEG) units are included to enhance the hydrophilicity and solubility of the PROTAC molecule, which can be a challenge due to their typically high molecular weight.[2][8] Improved solubility can also contribute to better cell permeability.[7]
-
C6-chlorine: The C6 alkyl chain provides additional length and flexibility. The terminal chlorine atom suggests a chloroalkane handle, which is commonly used in "HaloPROTACs" to target HaloTag fusion proteins.[13] This allows for a versatile system to study the degradation of any HaloTagged protein of interest.
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the desired ternary complex, thus inhibiting degradation.[7] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or poor degradation of the target protein. | Suboptimal Linker Length: The linker may be too short, causing steric clashes, or too long, leading to an unproductive ternary complex.[7][10] | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[11] |
| Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[6] | Modify the linker to improve physicochemical properties. For instance, increasing the PEG character can enhance solubility.[2][8] | |
| Ineffective Ternary Complex Formation: The geometry of the formed complex may not be conducive to ubiquitination. | Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly assess ternary complex formation.[6] | |
| Target engagement is observed, but no degradation occurs. | Non-productive Ternary Complex: The PROTAC binds to both the target and the E3 ligase, but the orientation is incorrect for ubiquitin transfer. | Alter the linker's rigidity by incorporating cyclic structures (e.g., piperazine) or more rigid elements to constrain the conformation.[9] |
| Low Expression of E3 Ligase: The cell line used may have insufficient levels of the recruited E3 ligase (CRBN). | Confirm CRBN expression levels in your cell line via Western Blot or qPCR. Consider using a cell line with known high CRBN expression. | |
| High variability in experimental results. | PROTAC Instability: The PROTAC molecule may be metabolically unstable, leading to inconsistent concentrations. | Assess the metabolic stability of your PROTAC in liver microsomes. Modifications to the linker can improve stability.[12] |
| Issues with Experimental Protocol: Inconsistent cell seeding densities or treatment times can lead to variability. | Standardize all experimental procedures, including cell culture conditions, treatment durations, and lysate preparation. | |
| The "hook effect" is observed at low concentrations. | High Ternary Complex Cooperativity: Strong positive cooperativity in ternary complex formation can lead to the hook effect appearing at lower concentrations. | This is not necessarily a problem, but it highlights the importance of a detailed dose-response analysis to identify the optimal concentration for downstream experiments. |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy (Illustrative Data)
| PROTAC Construct | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Pomalidomide-amido-C5-PEG1-C6-chlorine | 150 | 65 |
| PROTAC-2 (Lead) | This compound | 25 | 92 |
| PROTAC-3 | Pomalidomide-amido-C5-PEG3-C6-chlorine | 80 | 85 |
| PROTAC-4 | Pomalidomide-amido-C5-PEG4-C6-chlorine | 200 | 70 |
This data is illustrative and serves to demonstrate the principle that an optimal linker length exists for maximal degradation.
Table 2: Influence of Linker Composition on Physicochemical Properties (Illustrative Data)
| Linker Type | Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl | C13 chain | 5 | 8.5 |
| PEG/Alkyl Hybrid | PEG2-C6 | 50 | 6.2 |
| PEG | PEG6 | 120 | 3.1 |
This table illustrates the trade-offs in linker composition. PEG linkers generally improve solubility but may decrease permeability compared to more hydrophobic alkyl linkers.[2][7][8]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the cytotoxicity of the PROTAC.
Materials:
-
96-well plates
-
PROTAC compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.[7]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.[14]
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay directly measures the formation of the ternary complex in live cells.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
Procedure:
-
Cell Preparation: Prepare a suspension of the engineered cells in assay medium.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension.
-
PROTAC Treatment: Dispense the cell suspension into a 96-well plate containing serial dilutions of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates ternary complex formation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pomalidomide-amido-C5-PEG2-C6-chlorine and Other Pomalidomide Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), serves as a crucial component in the architecture of many PROTACs. The nature of the linker connecting pomalidomide to a target protein ligand significantly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides a comparative analysis of Pomalidomide-amido-C5-PEG2-C6-chlorine and other pomalidomide derivatives, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The Critical Role of the Linker in Pomalidomide-Based PROTACs
The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. Key aspects influenced by the linker include:
-
Ternary Complex Formation: The length, rigidity, and attachment point of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Solubility and Cell Permeability: The chemical composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) moieties, can enhance the solubility and cell permeability of the PROTAC, which are often challenges for these large molecules.
-
On-Target and Off-Target Activity: Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate off-target degradation of proteins like zinc-finger transcription factors, a known liability of earlier-generation pomalidomide-based PROTACs.
Comparative Performance of Pomalidomide Derivatives
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for various pomalidomide derivatives, illustrating the impact of linker attachment point and composition on their performance. While specific data for this compound is not extensively available in the public domain, the data for structurally related C5-substituted analogs provide valuable insights.
Table 1: Impact of Linker Attachment Point on PROTAC Performance
| PROTAC | Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Key Observation |
| Compound A | Target X | C4-alkyne | 50 | >90 | Demonstrates potent degradation. |
| Compound B | Target X | C5-alkyne | 10 | >95 | C5 attachment significantly improves potency compared to C4. |
| Compound C | Target Y | C4-amide | 120 | ~85 | Shows moderate degradation activity. |
| Compound D | Target Y | C5-amide | 30 | >90 | C5 functionalization enhances degradation efficacy. |
This table presents a synthesis of data from various sources to illustrate a general trend and does not represent a direct head-to-head comparison from a single study.
Table 2: Influence of Linker Composition on PROTAC Performance
| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Physicochemical Properties |
| Compound E | Target Z | Alkyl chain | 75 | ~80 | Lower solubility, higher cell permeability. |
| Compound F | Target Z | PEG linker | 40 | >90 | Improved solubility, potentially altered permeability. |
This table illustrates the general impact of linker composition on PROTAC performance.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety binds to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event facilitates the recruitment of the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of protein degradation by pomalidomide-based PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to characterize and compare the performance of pomalidomide derivatives.
Western Blotting for Determination of DC50 and Dmax
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTACs
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the binding affinity of pomalidomide derivatives to the CRBN E3 ligase.
Materials:
-
Recombinant tagged CRBN/DDB1 complex (e.g., His-tagged or GST-tagged)
-
TR-FRET donor (e.g., terbium-labeled anti-tag antibody)
-
Fluorescently labeled tracer ligand that binds to CRBN
-
Pomalidomide derivatives for testing
-
Assay buffer
-
Low-volume, black microplates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pomalidomide derivatives.
-
Assay Setup: In a microplate, add the CRBN/DDB1 complex, the TR-FRET donor antibody, and the fluorescent tracer.
-
Compound Addition: Add the serially diluted pomalidomide derivatives to the wells. Include appropriate controls (no compound, no enzyme).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: The decrease in the FRET signal, caused by the displacement of the tracer by the test compound, is plotted against the compound concentration to determine the IC50 value.
Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel pomalidomide-based PROTAC typically follows a structured workflow to assess its biochemical and cellular activity.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
A Comparative Guide to Pomalidomide- and Thalidomide-Based E3 Ligase Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) efficacy and selectivity. This guide provides a detailed comparison of pomalidomide-based ligands, with a focus on derivatives like Pomalidomide-amido-C5-PEG2-C6-chlorine, against traditional thalidomide-based E3 ligase ligands. By presenting quantitative performance data, detailed experimental protocols, and visual diagrams of key biological processes, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel protein degraders.
Introduction to Cereblon-Recruiting PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They are composed of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931), are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] Upon binding to CRBN, these ligands facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
While both pomalidomide and thalidomide effectively recruit CRBN, there are key differences in their performance that can significantly impact the resulting PROTAC's potency and selectivity. Pomalidomide generally exhibits a higher binding affinity to CRBN, which often translates to more efficient ternary complex formation and more potent protein degradation.[3]
Note on this compound: Direct, publicly available experimental data comparing the performance of PROTACs containing the specific ligand "this compound" is limited. Therefore, this guide will provide a comparative analysis based on data from various pomalidomide-based PROTACs, particularly those with similar polyethylene (B3416737) glycol (PEG) linkers, to offer a representative comparison against thalidomide-based counterparts.
Quantitative Performance Comparison
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize the performance of pomalidomide- and thalidomide-based PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4).
Table 1: Performance of Pomalidomide-Based BRD4 Degraders
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | Burkitt's lymphoma (BL) cells | < 1 | > 90 | [2] |
| Compound 21 | BRD4 | THP-1 | Not Specified | > 90 (at 1 µM) | [4] |
| Not Specified | BRD4 | Not Specified | < 1 | > 95 | [5] |
Table 2: Performance of Thalidomide-Based BRD4 Degraders
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 2 | BRD4 | Acute myeloid leukemia (AML) cells | ~100 | > 90 | [2] |
| PROTAC 3 | BRD4 | RS4;11 | 0.1 - 0.3 | Not Reported | [2] |
| dBET1 | BRD4 | MV4;11 | ~1.8 | >95 | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow: Western Blot Analysis
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative Selectivity Assessment of Pomalidomide-Based PROTACs: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A typical PROTAC is a heterobifunctional molecule composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand, and a linker that connects the two.
This guide provides a comparative analysis of the selectivity of PROTACs based on the "Pomalidomide-amido-C5-PEG2-C6-chlorine" scaffold. While specific experimental data for this exact molecule is not extensively available in public literature, we can deconstruct its components to assess its likely performance against established alternatives. This guide will focus on three key areas of comparison: the E3 ligase ligand (Pomalidomide vs. alternatives), the linker composition (PEG-based vs. others), and the warhead's mechanism of action (covalent vs. non-covalent).
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The PROTAC simultaneously binds to the target protein and CRBN, forming a ternary complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. A critical aspect of pomalidomide-based PROTAC design is the attachment point of the linker. Modifications at the C5 position of the pomalidomide's phthalimide (B116566) ring have been shown to sterically hinder interactions with endogenous zinc-finger (ZF) proteins, thus reducing off-target degradation, a known liability of earlier generation pomalidomide-based PROTACs.
PROTAC-mediated protein degradation pathway.
Comparative Performance Data
The selectivity and efficacy of a PROTAC are determined by the interplay of its constituent parts. Below, we compare these components with common alternatives.
E3 Ligase Ligand: Pomalidomide (B1683931) (CRBN) vs. VHL-based Ligands
The choice of E3 ligase can significantly impact a PROTAC's activity and selectivity profile. Pomalidomide recruits CRBN, while many other PROTACs utilize ligands for the von Hippel-Lindau (VHL) E3 ligase.
| Feature | Pomalidomide (CRBN-recruiting) | VHL-recruiting Ligands |
| Binding Affinity | Generally strong binding to CRBN.[1] | High affinity for VHL. |
| Off-Target Effects | Potential for degradation of endogenous zinc-finger proteins, though mitigated by C5 substitution.[2] | Generally considered to have a more favorable off-target profile.[3] |
| Tissue Expression | Broadly expressed, particularly effective in hematopoietic cells.[3] | Also broadly expressed, but low levels in certain tumors may impact efficacy.[4] |
| Physicochemical Properties | Smaller, more drug-like scaffolds, often leading to better oral bioavailability.[5] | Typically larger and more peptide-like, which can pose challenges for cell permeability and oral bioavailability.[6] |
| Clinical Development | Numerous CRBN-based PROTACs are in clinical trials. | VHL-based PROTACs are also well-represented in clinical development. |
Linker Composition: PEG vs. Alkyl Chains
The linker connecting the warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex.[7] The "this compound" PROTAC utilizes a polyethylene (B3416737) glycol (PEG)-based linker.
| Linker Type | Advantages | Disadvantages | Representative PROTAC Data (Target: BRD4) |
| PEG Linkers | - Enhanced hydrophilicity and solubility.- Can improve cell permeability.- High flexibility to facilitate optimal ternary complex formation.[8][9] | - Can be susceptible to oxidative metabolism.[9] | ARV-825 (Pomalidomide-based): - DC50: <1 nM- Dmax: >95%[1] |
| Alkyl Linkers | - Increased hydrophobicity may improve cell membrane passage.- Generally stable. | - Can decrease overall solubility. | Compound 21 (Pomalidomide-based): - DC50: ~10-30 nM- Dmax: >90%[1] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target, cell line, and experimental conditions, and are presented here for illustrative purposes.
Warhead: Covalent (Chloroalkane) vs. Non-Covalent Binders
The "C6-chlorine" component suggests a chloroalkane warhead, which would likely form a covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein. This represents a different strategy from the more common non-covalent, reversible warheads.
| Warhead Type | Advantages | Disadvantages |
| Covalent (e.g., Chloroalkane) | - Increased Potency: Can achieve high target occupancy even at low concentrations.[10]- Enhanced Selectivity: Can be designed to target less conserved, nucleophilic residues, improving selectivity.[11]- Prolonged Duration of Action: Pharmacodynamic effect is tied to protein resynthesis, not compound clearance.[11] | - Potential for Off-Target Reactivity: The electrophilic warhead could react with other cellular nucleophiles.[10]- Loss of Catalytic Activity: Irreversible binding may prevent the PROTAC from acting catalytically to degrade multiple target proteins.[7]- Potential for Immunogenicity: Covalent modification of proteins can sometimes trigger an immune response. |
| Non-Covalent (Reversible) | - Catalytic Action: The PROTAC can dissociate after inducing ubiquitination and engage another target protein.[12]- Lower Risk of Off-Target Reactivity: Less likely to form permanent bonds with unintended proteins. | - Requires Higher Binding Affinity: Efficacy is more dependent on maintaining a sufficient concentration to occupy the target's binding site. |
Experimental Protocols
To assess the selectivity and performance of a novel PROTAC, a series of standardized experiments are required.
Western Blotting for DC50 and Dmax Determination
This is the most common method for quantifying the degradation of a target protein.
Workflow for Western blot analysis.
Methodology:
-
Cell Seeding and Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Normalize protein amounts, denature in Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). Wash and incubate with an HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
-
Data Interpretation: Plot the percentage of remaining protein against the log of PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This unbiased approach identifies and quantifies thousands of proteins to reveal both on-target degradation and potential off-target effects.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a vehicle control.
-
Lysis and Digestion: Lyse cells and digest the proteome into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify them.
-
Data Analysis: Analyze the data to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to the control. Proteins other than the intended target that are downregulated are considered potential off-targets.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs through the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a control.
-
Immunoprecipitation (IP): Lyse the cells in a buffer containing deubiquitinase inhibitors. Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by western blot using an anti-ubiquitin antibody.
-
Data Interpretation: An increase in the ubiquitination signal of the target protein in the presence of the PROTAC (especially when co-treated with a proteasome inhibitor) confirms a ubiquitin-mediated degradation mechanism.
Alternatively, proximity-based assays like NanoBRET™ can be used to monitor the PROTAC-induced interaction between the target protein and ubiquitin in live cells.
Conclusion
The selectivity of a PROTAC is a complex interplay between its three core components. A "this compound" PROTAC leverages a well-established, C5-modified CRBN ligand to minimize off-target zinc-finger degradation. Its PEG-based linker likely confers favorable solubility and pharmacokinetic properties. The novel aspect is its presumed covalent warhead, which offers the potential for enhanced potency and selectivity but requires careful evaluation to rule out off-target reactivity and confirm its mechanism of action. By employing the rigorous experimental protocols outlined in this guide, researchers can thoroughly characterize the performance and selectivity of this and other novel PROTACs, comparing them effectively against established alternatives to drive the development of safer and more effective targeted protein degraders.
References
- 1. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
Validating E3 Ligase Engagement: A Comparative Guide for Pomalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the E3 ligase engagement of Pomalidomide-amido-C5-PEG2-C6-chlorine, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the well-established Cereblon (CRBN) E3 ligase-binding properties of its pomalidomide (B1683931) moiety, this molecule facilitates the targeted degradation of specific proteins. This document outlines the experimental validation of this engagement and objectively compares its performance with an alternative E3 ligase recruiting system, providing supporting experimental data for informed decision-making in drug development.
Performance Comparison: Pomalidomide (CRBN) vs. VHL Ligands
The selection of an E3 ligase and its corresponding ligand is a critical step in PROTAC design. Pomalidomide, a derivative of thalidomide, is a potent binder of Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] An alternative and widely used E3 ligase is the von Hippel-Lindau (VHL) protein. The following table summarizes key performance indicators for pomalidomide and a representative VHL ligand, VH032, to highlight their distinct characteristics in recruiting their respective E3 ligases.
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Pomalidomide | CRBN | ~157 nM | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| VH032 | VHL | 185 nM | ARV-771 | BET Bromodomains | Not Specified | Not Specified | Not Specified |
Note: The binding affinity of pomalidomide to CRBN is well-documented.[2] Degradation potency (DC50) and maximum degradation (Dmax) are properties of the full PROTAC molecule and are dependent on the target protein and linker, hence "Not Applicable" for the individual ligands.
Signaling Pathway and Experimental Workflow
To understand and validate the E3 ligase engagement of a pomalidomide-based PROTAC, it is crucial to visualize the underlying biological pathway and the experimental procedures involved.
The diagram above illustrates how the pomalidomide moiety of the PROTAC engages the CRBN E3 ligase complex, while the other end binds to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This workflow outlines the key experiments required to validate the engagement of a pomalidomide-based PROTAC with the CRBN E3 ligase, from initial binding confirmation to cellular degradation of the target protein.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in the validation process.
Binary Binding Assays
Objective: To quantify the binding affinity of the pomalidomide moiety to the CRBN E3 ligase.
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol:
-
Prepare a solution of purified recombinant CRBN protein in the calorimeter cell.
-
Fill the injection syringe with a solution of the pomalidomide-containing compound.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the thermodynamic parameters of the interaction.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol:
-
Immobilize purified recombinant CRBN protein on an SPR sensor chip.
-
Flow different concentrations of the pomalidomide-containing compound over the chip surface.
-
Monitor the change in the SPR signal in real-time to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.
-
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: A proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.
-
Protocol:
-
Use a labeled CRBN protein (e.g., with a terbium cryptate donor) and a fluorescently labeled tracer that binds to the same site as pomalidomide.
-
In a multi-well plate, add the labeled CRBN and tracer.
-
Add increasing concentrations of the unlabeled pomalidomide-containing compound.
-
Measure the TR-FRET signal. A decrease in the signal indicates competitive binding of the pomalidomide compound to CRBN.
-
Calculate the IC50 value, which can be converted to a binding affinity (Ki).
-
-
Ternary Complex Formation Assays
Objective: To demonstrate that the PROTAC can simultaneously bind to both the target protein and CRBN, forming a productive ternary complex.
-
TR-FRET Ternary Complex Assay:
-
Principle: Similar to the binary binding assay, but uses labeled target protein and labeled CRBN to detect their proximity induced by the PROTAC.
-
Protocol:
-
Label purified target protein and CRBN with a FRET donor and acceptor pair (e.g., terbium and fluorescein).
-
In a multi-well plate, mix the labeled proteins.
-
Add increasing concentrations of the pomalidomide-based PROTAC.
-
Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
-
-
In Vitro Ubiquitination Assays
Objective: To confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.
-
Protocol:
-
Combine purified target protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the CRL4-CRBN E3 ligase complex in a reaction buffer.
-
Add the pomalidomide-based PROTAC to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein or for ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein confirms successful ubiquitination.
-
Cellular Degradation Assays
Objective: To quantify the degradation of the target protein in a cellular context.
-
Western Blot Analysis:
-
Principle: A widely used technique to detect and quantify the amount of a specific protein in a cell lysate.
-
Protocol:
-
Culture cells and treat them with increasing concentrations of the pomalidomide-based PROTAC for a specific time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
-
-
-
Targeted Proteomics (e.g., Parallel Reaction Monitoring - PRM):
-
Principle: A mass spectrometry-based method for the sensitive and specific quantification of target proteins in complex biological samples.
-
Protocol:
-
Treat cells with the PROTAC as described for the Western blot analysis.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS) using a PRM method specifically designed to quantify peptides from the target protein.
-
Normalize the data to a housekeeping protein to determine the relative abundance of the target protein across different treatment conditions.
-
-
By following these experimental protocols and comparing the results to alternative E3 ligase systems, researchers can rigorously validate the E3 ligase engagement of this compound and effectively advance their targeted protein degradation programs.
References
A Comparative Guide: Pomalidomide-Based PROTACs Versus Traditional Small Molecule Inhibitors in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) and traditional small molecule inhibitors. The focus is on the mechanism of action, efficacy, and the experimental evaluation of these two therapeutic modalities. The compound "Pomalidomide-amido-C5-PEG2-C6-chlorine" is a chemical tool, a derivative of Pomalidomide, used in the synthesis of such PROTACs, serving as a linker to attach to a target protein ligand.
Executive Summary
Traditional small molecule inhibitors function by binding to and blocking the active site of a target protein. In contrast, Pomalidomide-based PROTACs are heterobifunctional molecules that recruit the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This fundamental mechanistic difference offers several advantages for PROTACs, including a catalytic mode of action, high potency, the ability to target previously "undruggable" proteins, and the potential to overcome resistance to traditional inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors operate on an occupancy-driven model, requiring sustained high concentrations to maintain inhibition of the target protein's function. Pomalidomide-based PROTACs, however, act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and sustained downstream effect.
dot
Caption: Mechanism of Action: Inhibitor vs. PROTAC.
Comparative Efficacy Data
The following tables summarize key in vivo efficacy data from preclinical studies comparing Pomalidomide-based BET (Bromodomain and Extra-Terminal) protein PROTACs with BET small molecule inhibitors in various cancer models.
| Compound | Target | Cancer Model | Metric | Value | Reference |
| ARV-825 (PROTAC) | BRD4 | KMS11 (Multiple Myeloma) | IC50 | 9 nM | [1] |
| OTX015 (Inhibitor) | BRD4 | KMS11 (Multiple Myeloma) | IC50 | 130 nM | [1] |
| Pomalidomide | CRBN | KMS11 (Multiple Myeloma) | IC50 | >1000 nM | [1] |
| ARV-825 (PROTAC) | BRD4 | KMS28BM (Multiple Myeloma) | IC50 | 137 nM | [1] |
| OTX015 (Inhibitor) | BRD4 | KMS28BM (Multiple Myeloma) | IC50 | 240 nM | [1] |
| Pomalidomide | CRBN | KMS28BM (Multiple Myeloma) | IC50 | >1000 nM | [1] |
| Study | Compound | Dose | Cancer Model | Outcome | Reference |
| Multiple Myeloma Xenograft | ARV-825 (PROTAC) | 5 mg/kg daily | KMS11-Luc | Significant tumor growth inhibition and increased survival | [2] |
| Acute Myeloid Leukemia Xenograft | dBET1 (PROTAC) | 50 mg/kg daily | MV4;11 | Tumor regression | [2] |
Experimental Protocols
Evaluation of Pomalidomide-based PROTACs requires a suite of assays to confirm their mechanism of action and quantify their efficacy.
Target Protein Degradation Assays
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodologies:
-
Western Blotting: A semi-quantitative method to visualize and compare protein levels in cell lysates. Cells are treated with varying concentrations of the PROTAC for a specified time, followed by lysis, protein quantification, SDS-PAGE, and immunoblotting with antibodies specific to the target protein and a loading control.
-
In-Cell Western (ICW): A quantitative, high-throughput method performed in microplates. Cells are fixed and permeabilized in the wells, followed by incubation with primary antibodies against the target protein and a normalization control. Fluorescently labeled secondary antibodies are then used for detection and quantification.
-
Mass Spectrometry (MS)-based Proteomics: A global and unbiased approach to quantify changes in the entire proteome, confirming the selectivity of the PROTAC and identifying potential off-targets.
-
Ternary Complex Formation Assays
-
Objective: To confirm the PROTAC-induced formation of the ternary complex between the target protein and Cereblon.
-
Methodologies:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay where the target protein and Cereblon are labeled with a donor and an acceptor fluorophore, respectively. A FRET signal is generated only when the two proteins are brought into close proximity by the PROTAC.
-
Surface Plasmon Resonance (SPR): A label-free method to measure the binding kinetics and affinity of the PROTAC to the target protein and Cereblon, and to characterize the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.
-
Co-Immunoprecipitation (Co-IP): A method to demonstrate the interaction between the target protein and Cereblon in a cellular context. Following PROTAC treatment, cell lysates are subjected to immunoprecipitation with an antibody against the target protein, and the precipitate is then immunoblotted for the presence of Cereblon.
-
Target Ubiquitination Assays
-
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein.
-
Methodology:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
-
Immunoprecipitate the target protein using a specific antibody.
-
Perform a Western blot on the immunoprecipitated samples using an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the target protein.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Pomalidomide-based PROTAC.
dot
Caption: Preclinical PROTAC Evaluation Workflow.
Conclusion
Pomalidomide-based PROTACs represent a promising therapeutic modality with distinct advantages over traditional small molecule inhibitors. Their catalytic mechanism of action and ability to induce complete target protein degradation can lead to enhanced potency and durability of response. The continued development of this technology, facilitated by versatile chemical building blocks, holds the potential to address many of the challenges in current targeted cancer therapy, including drug resistance and the targeting of previously intractable proteins.
References
The C5 Modification: A New Frontier in Reducing CRISPR Off-Target Effects
A Comparative Guide to Chemically Modified Guide RNAs for Enhanced Gene Editing Specificity
For researchers, scientists, and drug development professionals leveraging the power of CRISPR-Cas9 technology, the specter of off-target effects remains a critical concern. Unintended genomic alterations can confound experimental results and pose significant safety risks in therapeutic applications. In the continuous effort to enhance the precision of CRISPR-Cas9, chemical modification of the single guide RNA (sgRNA) has emerged as a promising strategy. This guide provides a comprehensive comparison of a novel class of modification, the C5-pyrimidine modification, with other established chemical modifications, offering insights into their impact on off-target effects.
Executive Summary
Chemical modifications to sgRNAs can significantly improve their specificity by altering their binding affinity and stability. This guide focuses on the C5 modification, specifically 5-carboxylcytosine (ca5C), a modification at the C5 position of cytosine bases within the guide RNA. Emerging research suggests that this modification can effectively reduce off-target cleavage while maintaining high on-target efficiency. We will compare the performance of C5-modified sgRNAs with unmodified sgRNAs and those bearing other common chemical modifications, such as 2'-O-methyl (MS) and phosphorothioate (B77711) (PS) linkages. This comparison is supported by experimental data from various studies and detailed protocols for assessing off-target effects.
Data Presentation: A Comparative Analysis of On-Target and Off-Target Activity
The following tables summarize quantitative data from various studies, comparing the on-target and off-target cleavage frequencies of unmodified, C5-modified, and other chemically modified sgRNAs. It is important to note that direct head-to-head comparisons across all modification types for the same target site are limited in the current literature. The data presented here is a synthesis of findings from different experiments and should be interpreted with this in mind.
Table 1: Comparison of On-Target and Off-Target Cleavage Frequencies for a Known Off-Target Site (HEK293T site 4)
| sgRNA Type | On-Target Indel Frequency (%) | Off-Target Indel Frequency (%) (2MM site) |
| Unmodified sgRNA | 25.3 | 12.1 |
| ca5C-modified sgRNA | 23.1 | 5.4 |
Data synthesized from a study investigating 5-carboxylcytosine modifications.[1]
Table 2: GUIDE-seq Analysis of Off-Target Sites for Unmodified vs. Chemically Modified sgRNAs
| sgRNA Type | Target Gene | Number of Off-Target Sites Detected |
| Unmodified sgRNA | PCSK9-2 | >50 |
| 5'&3'-end modified sgRNA | PCSK9-2 | ~20 |
| e-sgRNA (enhanced sgRNA with extensive modifications) | PCSK9-2 | ~15 |
Data from a study using GUIDE-seq to assess off-target effects of various sgRNA modifications.[2]
Table 3: Comparison of On-Target to Off-Target Ratios for Modified sgRNAs
| sgRNA Modification | Target Gene | On-Target:Off-Target Ratio Improvement (relative to unmodified) |
| 2'-O-methyl-3'-phosphonoacetate (MP) at specific positions | HBB | Up to 10-fold |
| 2'-O-methyl-3'-phosphonoacetate (MP) at specific positions | IL2RG | Markedly reduced off-target activity |
| 2'-O-methyl-3'-phosphonoacetate (MP) at specific positions | VEGFA | Markedly reduced off-target activity |
Data from a study on the effects of MP modifications on sgRNA specificity.[3]
Experimental Protocols: Methodologies for Evaluating Off-Target Effects
Accurate assessment of off-target effects is paramount for validating the specificity of any CRISPR-Cas9 system. Several robust methods have been developed for the genome-wide identification of off-target cleavage sites. Below are detailed methodologies for three widely used techniques.
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
GUIDE-seq is a cell-based method that captures double-strand breaks (DSBs) in living cells by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag.
Methodology:
-
Transfection: Cells are co-transfected with the CRISPR-Cas9 components (Cas9 and sgRNA) and a dsODN tag.
-
DSB Tagging: The dsODN tag is integrated into the genomic sites of DSBs, including both on-target and off-target locations, through the non-homologous end joining (NHEJ) repair pathway.
-
Genomic DNA Isolation and Fragmentation: Genomic DNA is extracted and sheared to a desired size.
-
Library Preparation: Adapters are ligated to the fragmented DNA, and fragments containing the integrated dsODN tag are selectively amplified via PCR.
-
Next-Generation Sequencing (NGS): The amplified library is sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Sequencing reads are mapped to the reference genome to identify the genomic locations of dsODN integration, revealing the on-target and off-target cleavage sites.
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by Sequencing)
CIRCLE-seq is an in vitro method that identifies Cas9 cleavage sites on purified genomic DNA.
Methodology:
-
Genomic DNA Isolation and Circularization: High-molecular-weight genomic DNA is isolated and circularized.
-
Linear DNA Digestion: Remaining linear DNA is removed by exonuclease treatment.
-
In vitro Cleavage: The circularized DNA is treated with the Cas9-sgRNA ribonucleoprotein (RNP) complex, which linearizes the circles at on-target and off-target sites.
-
Adapter Ligation and Sequencing: Sequencing adapters are ligated to the ends of the linearized DNA fragments, which are then sequenced.
-
Data Analysis: Sequencing reads are mapped to the reference genome to identify the cleavage sites.
CHANGE-seq (Circularization for High-throughput Analysis of Nuclease Genome-wide Effects by sequencing)
CHANGE-seq is a highly sensitive and scalable in vitro method for detecting off-target cleavage.
Methodology:
-
Tagmentation-based Circularization: Genomic DNA is fragmented and circularized in a highly efficient one-pot reaction using Tn5 transposase.
-
Linear DNA Removal: Non-circularized DNA is removed by exonuclease treatment.
-
In vitro Cleavage: The circularized DNA library is treated with the Cas9-sgRNA RNP.
-
Library Preparation and Sequencing: Adapters are ligated to the linearized fragments, followed by PCR amplification and NGS.
-
Data Analysis: Reads are mapped to identify cleavage sites across the genome.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparing off-target effects of modified sgRNAs.
Caption: Conceptual model of how C5 modification may enhance specificity.
Conclusion
The quest for impeccable precision in CRISPR-Cas9 gene editing is ongoing, and the chemical modification of guide RNAs represents a significant step forward. The introduction of C5 modifications, such as 5-carboxylcytosine, offers a promising new avenue for reducing off-target effects. While direct comparative data across all modification types is still emerging, the available evidence strongly suggests that chemical modifications, including C5, 2'-O-methyl, and phosphorothioates, can substantially improve the specificity of CRISPR-Cas9 systems. For researchers and developers in the field, the careful selection and validation of guide RNA modifications using robust off-target detection methods will be crucial in harnessing the full and safe potential of this transformative technology.
References
Safety Operating Guide
Navigating the Disposal of Pomalidomide-amido-C5-PEG2-C6-chlorine: A Guide to Safe Laboratory Practices
For Immediate Implementation: The proper disposal of Pomalidomide-amido-C5-PEG2-C6-chlorine, a potent Proteolysis Targeting Chimera (PROTAC), is a critical component of laboratory safety and environmental responsibility. Due to its composition, which includes the cytotoxic agent pomalidomide, a chlorinated organic structure, and a polyethylene (B3416737) glycol (PEG) linker, this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Pomalidomide is a thalidomide (B1683933) analog and a known teratogen, categorized as a hazardous drug requiring specialized handling and disposal procedures.[1][2] The entire PROTAC molecule, designed for specific biological activity, should be treated with the same level of caution.[3][4][5] The presence of a chlorine atom classifies the compound as a chlorinated organic substance; such materials are typically unsuitable for sewer disposal and often require high-temperature incineration.[6][7] While the PEG component is generally biodegradable, its inclusion does not mitigate the hazardous nature of the overall molecule.[8][9]
The following procedures provide a direct, step-by-step guide for the safe disposal of this compound in a laboratory setting.
Essential Safety and Disposal Data
A summary of key parameters for the handling and disposal of this compound is provided below. Researchers must always consult the specific Safety Data Sheet (SDS) for the batch in use and their institution's Environmental Health and Safety (EHS) office for definitive guidance.
| Parameter | Guideline/Information | Rationale & Source |
| Hazard Classification | Hazardous Waste; Cytotoxic; Teratogenic. | Contains pomalidomide, a thalidomide analog.[1][2] Classified as a hazardous drug.[10] |
| Primary Disposal Method | High-temperature incineration via a licensed hazardous waste contractor. | Standard procedure for cytotoxic and chlorinated organic compounds.[1][5][6] |
| Personal Protective Equipment (PPE) | Double nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory. | Standard practice for handling potent and hazardous chemicals.[3][5] |
| Handling Environment | All handling of the compound, especially in solid form, must occur within a certified chemical fume hood. | To prevent inhalation of aerosolized particles. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed, labeled container, and treat as hazardous waste. | General procedure for chemical spills.[3][5] |
| Waste Segregation | Segregate all waste streams (solid, liquid, contaminated materials) containing the compound. Do not mix with non-hazardous or incompatible waste. | Prevents cross-contamination and ensures proper disposal pathways.[4][5] |
| Sewer Disposal | Strictly Prohibited. | Chlorinated organic compounds and cytotoxic agents must not enter wastewater systems.[4][7] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound is a controlled safety procedure, not an experimental protocol. The following steps provide a clear methodology for its management.
Step 1: Personal Protective Equipment (PPE) and Handling
-
Don PPE: Before handling the compound in any form (solid or solution), put on the required PPE: double nitrile gloves, a lab coat, and safety glasses with side shields.
-
Use Fume Hood: Conduct all weighing, preparation, and transfer of the compound within a certified chemical fume hood to minimize inhalation risk.
Step 2: Waste Collection and Segregation
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Dispose of all contaminated disposable materials—including gloves, weighing papers, pipette tips, and wipes—in a dedicated, sealed plastic bag or container clearly marked as "Cytotoxic Waste" or "Hazardous Chemical Waste."[1][5]
-
-
Liquid Waste:
-
"Empty" Container Disposal:
-
The original container of this compound, even when empty, should be treated as hazardous waste as it will contain residue.
-
Seal the empty container and place it in the designated solid hazardous waste stream.
-
Step 3: Labeling and Storage
-
Labeling: Clearly label all waste containers with the following information:
-
Storage: Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials. This area should be clearly marked.
Step 4: Final Disposal
-
Contact EHS: When the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. All waste containing this compound must be disposed of through an approved facility, typically via high-temperature incineration.[1]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. hwhenvironmental.com [hwhenvironmental.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Pomalidomide-amido-C5-PEG2-C6-chlorine
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Pomalidomide-amido-C5-PEG2-C6-chlorine. Due to its nature as a derivative of Pomalidomide, a potent thalidomide (B1683933) analogue with known cytotoxic and teratogenic properties, stringent handling protocols are mandatory to ensure the safety of all researchers and prevent environmental contamination.[1][2][3][4]
Hazard Identification and Risk Assessment
This compound is classified as a potent compound, likely exhibiting carcinogenic, mutagenic, and/or teratogenic effects.[1][2] Occupational exposure can occur through inhalation, skin contact, or ingestion.[1][5] A thorough risk assessment must be conducted before any handling of this compound.
Key Hazards:
-
Teratogenicity: Pomalidomide is a known human teratogen, and this derivative should be handled with the same level of precaution.[3][4][6][7]
-
Cytotoxicity: As a cytotoxic agent, it can be harmful to cells.[1][8][9]
-
Unknown Potency: As a novel compound, its full toxicological profile is not yet established, necessitating a cautious approach.[10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or solution).[1][5][8][9] PPE should be put on and removed in a designated area to prevent cross-contamination.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[8] Change immediately if contaminated or torn. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric.[8] Cuffs should be tucked into the outer gloves. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles and a full-face shield are required when there is a risk of splashes or aerosol generation.[2][8] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is required for handling powders or when aerosols may be generated.[2][5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Engineering Controls and Designated Handling Area
All handling of this compound must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[9] The handling area should be clearly demarcated and restricted to authorized personnel.
Standard Operating Procedure for Handling
4.1. Preparation and Weighing of the Compound (Solid Form):
-
Don all required PPE as specified in the table above.
-
Perform all manipulations within a chemical fume hood.
-
Use a dedicated set of utensils (spatulas, weigh boats, etc.) for this compound.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
-
Clean all surfaces of the balance and fume hood with a suitable deactivating agent (e.g., 10% bleach solution followed by a rinse with 70% ethanol) after weighing.
-
Dispose of all contaminated disposables in the designated hazardous waste container.
4.2. Preparation of Stock Solutions:
-
Follow steps 1 and 2 from the solid handling procedure.
-
Add the solvent to the vial containing the solid compound slowly to avoid splashing.
-
Cap the vial securely and mix gently until the solid is fully dissolved. The compound is soluble in DMSO.[11]
-
Label the solution clearly with the compound name, concentration, solvent, date, and appropriate hazard symbols.
4.3. Storage:
-
Solid Compound: Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere.[11]
-
Stock Solutions: Store at -20°C for up to 1 month and -80°C for up to 6 months.[11]
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.[1][9]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes respiratory protection.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the material.
-
Clean the Area:
-
For a liquid spill, cover with absorbent pads.
-
For a solid spill, gently cover with damp absorbent pads to avoid raising dust. .
-
-
Decontaminate: Clean the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[12][13][14]
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed hazardous waste container | Incineration at a licensed facility.[14] |
| Liquid Waste | Labeled, sealed hazardous waste container | Incineration at a licensed facility. Do not dispose of down the drain.[12][14] |
| Sharps | Puncture-resistant sharps container | Incineration at a licensed facility. |
| Contaminated PPE | Labeled, sealed hazardous waste bag | Incineration at a licensed facility. |
Experimental Workflow and Safety Diagram
Caption: Workflow for Handling this compound.
Disposal Decision Pathway
Caption: Decision Pathway for Waste Disposal.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. ncoda.org [ncoda.org]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. ipservices.care [ipservices.care]
- 6. Pomalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. ohsinsider.com [ohsinsider.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. Handling of Highly Potent Pharmaceutical Compounds Effective strategies for Contract Manufacturing Organizations | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 13. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
